molecular formula C25H33N3O3S B8103286 CMF019

CMF019

Cat. No.: B8103286
M. Wt: 455.6 g/mol
InChI Key: VCQKKZXFASLXAH-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CMF019 is a useful research compound. Its molecular formula is C25H33N3O3S and its molecular weight is 455.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQKKZXFASLXAH-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C2=C(C=C(C=C2)C(=O)NC(CC(C)C)CC(=O)O)N=C1CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N1C2=C(C=C(C=C2)C(=O)N[C@@H](CC(C)C)CC(=O)O)N=C1CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CMF019: A Technical Guide to its Mechanism of Action as a Biased Apelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of CMF019, a small molecule, orally active, and biased agonist of the apelin receptor (APJ). This compound exhibits a strong preference for the Gαi signaling pathway over β-arrestin recruitment and receptor internalization, making it a promising therapeutic candidate for cardiovascular diseases such as pulmonary arterial hypertension.[1][2] This document details the quantitative pharmacology, signaling profile, and the experimental methodologies used to characterize this compound.

Core Mechanism of Action: Biased Agonism at the Apelin Receptor

This compound is a potent agonist of the apelin receptor, a G protein-coupled receptor (GPCR), with high affinity for the human, rat, and mouse orthologs.[1][3] Its mechanism of action is distinguished by its significant bias towards the Gαi-mediated signaling cascade, which is associated with beneficial cardiovascular effects, while demonstrating markedly reduced engagement of the β-arrestin pathway, which can lead to receptor desensitization and potential adverse effects.[2]

Signaling Pathway of this compound at the Apelin Receptor

The binding of this compound to the apelin receptor preferentially activates the inhibitory G protein, Gαi. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In contrast, this compound is significantly less effective at recruiting β-arrestin to the receptor and subsequently inducing receptor internalization compared to the endogenous ligand, [Pyr¹]apelin-13. This biased agonism is quantified by a bias factor of approximately 400 for the Gαi pathway over β-arrestin recruitment and around 6000 over receptor internalization.

CMF019_Signaling_Pathway This compound This compound ApelinR Apelin Receptor (APJ) This compound->ApelinR Binds G_protein Gαi/βγ ApelinR->G_protein Preferentially Activates BetaArrestin β-Arrestin ApelinR->BetaArrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization BetaArrestin->Internalization

Figure 1: this compound Signaling Pathway at the Apelin Receptor.

Quantitative Pharmacological Data

The pharmacological properties of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at the apelin receptor.

Table 1: this compound Binding Affinity at the Apelin Receptor
SpeciesTissueRadioligandpKi (mean ± SEM)Reference
HumanLeft Ventricle Homogenate[¹²⁵I]-[Pyr¹]apelin-138.58 ± 0.04
RatWhole Heart Homogenate[¹²⁵I]-[Pyr¹]apelin-138.49 ± 0.04
MouseWhole Heart Homogenate[¹²⁵I]-[Pyr¹]apelin-138.71 ± 0.06
Table 2: this compound Functional Potency and Bias
AssayCell LineParameterThis compound pD₂ (mean ± SEM)[Pyr¹]apelin-13 pD₂ (mean ± SEM)Bias Factor (vs. [Pyr¹]apelin-13)Reference
Gαi Activation (cAMP inhibition)CHO-K1 cells expressing human apelin receptorpD₂10.00 ± 0.139.34 ± 0.15-
β-Arrestin RecruitmentU2OS cells expressing human apelin receptorpD₂6.65 ± 0.158.65 ± 0.10~400 (vs. Gαi)
Receptor InternalizationU2OS cells expressing human apelin receptorpD₂6.16 ± 0.219.28 ± 0.10~6000 (vs. Gαi)

Experimental Protocols

The characterization of this compound involved a series of specialized in vitro assays. Below are detailed methodologies for the key experiments cited.

Competition Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the apelin receptor.

  • Tissue Preparation: Heart tissue (human left ventricle, rat whole heart, or mouse whole heart) is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors) and centrifuged to pellet the membranes. The membrane pellet is washed, resuspended, and stored at -80°C. Protein concentration is determined using a BCA assay.

  • Assay Conditions: The assay is performed in a 96-well plate with a final volume of 250 µL per well. Each well contains the prepared cell membranes (50-120 µg of protein), a fixed concentration of the radioligand ([¹²⁵I]-[Pyr¹]apelin-13), and varying concentrations of the competing ligand (this compound).

  • Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration and Detection: The incubation is terminated by rapid vacuum filtration through a PEI-presoaked GF/C filter plate to separate bound from free radioligand. The filters are washed with ice-cold wash buffer, dried, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled apelin-13 and is subtracted from the total binding to calculate specific binding. The IC₅₀ values are determined by non-linear regression, and the Ki values are calculated using the Cheng-Prusoff equation.

Gαi Activation Assay (cAMP Inhibition)

This functional assay measures the potency of this compound in activating the Gαi signaling pathway.

  • Cell Culture: CHO-K1 cells stably expressing the human apelin receptor are cultured in appropriate media.

  • Assay Principle: The assay measures the inhibition of forskolin-stimulated cAMP production.

  • Procedure: Cells are seeded in 96-well plates. On the day of the assay, the culture medium is replaced with a stimulation buffer. Cells are then treated with a fixed concentration of forskolin and varying concentrations of this compound or [Pyr¹]apelin-13.

  • Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The concentration-response curves are generated, and the pD₂ values (negative logarithm of the EC₅₀) are calculated to determine the potency of the agonists.

β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the ability of this compound to induce the recruitment of β-arrestin to the apelin receptor.

  • Cell Line: A U2OS cell line engineered to co-express the apelin receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used.

  • Assay Principle: The assay is based on enzyme fragment complementation. Agonist-induced recruitment of β-arrestin-EA to the GPCR-PK brings the two enzyme fragments together, forming a functional β-galactosidase enzyme.

  • Procedure: Cells are plated in a 384-well plate and incubated overnight. The next day, cells are treated with varying concentrations of this compound or a reference agonist. The plate is incubated for 90 minutes at 37°C.

  • Detection: A detection reagent containing the β-galactosidase substrate is added to the wells. The resulting chemiluminescent signal is measured using a plate reader.

  • Data Analysis: Dose-response curves are plotted, and the pD₂ values are calculated to determine the potency for β-arrestin recruitment.

Apelin Receptor Internalization Assay

This assay measures the extent to which this compound causes the apelin receptor to be internalized from the cell surface.

  • Cell Line and Principle: This assay also utilizes the PathHunter® platform with U2OS cells expressing the human apelin receptor. The principle is similar to the β-arrestin assay, where receptor internalization is linked to an enzyme fragment complementation signal.

  • Procedure: U2OS cells overexpressing the human apelin receptor are seeded in 96-well plates and incubated for 48 hours. The cells are then treated with a range of concentrations of this compound or [Pyr¹]apelin-13.

  • Detection and Analysis: Following incubation, the level of receptor internalization is quantified by measuring the chemiluminescent signal generated by the complemented enzyme. The potency (pD₂) is determined from the concentration-response curves.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency & Bias Binding_Assay Competition Radioligand Binding Assay Binding_Result Determine pKi Binding_Assay->Binding_Result cAMP_Assay Gαi Activation (cAMP Assay) Functional_Result Determine pD₂ & Bias Factor cAMP_Assay->Functional_Result Arrestin_Assay β-Arrestin Recruitment (PathHunter® Assay) Arrestin_Assay->Functional_Result Internalization_Assay Receptor Internalization (PathHunter® Assay) Internalization_Assay->Functional_Result This compound This compound This compound->Binding_Assay This compound->cAMP_Assay This compound->Arrestin_Assay This compound->Internalization_Assay

Figure 2: Experimental Workflow for this compound Characterization.

In Vivo Effects

In vivo studies in anesthetized male Sprague-Dawley rats have demonstrated that intravenous administration of this compound leads to a significant increase in cardiac contractility. Furthermore, this compound causes dose-dependent vasodilation without inducing receptor desensitization. It has also been shown to rescue human pulmonary artery endothelial cells from apoptosis in vitro, suggesting disease-modifying potential.

Conclusion

This compound is a potent and selective apelin receptor agonist with a strong bias for the Gαi signaling pathway over β-arrestin recruitment and receptor internalization. This unique pharmacological profile, characterized by high affinity and biased agonism, translates to beneficial cardiovascular effects in preclinical models. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of the mechanism of action of this compound, supporting its further investigation as a potential therapeutic agent for cardiovascular diseases.

References

CMF019: A Technical Guide to a Novel Apelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMF019 is a potent, selective, and orally active small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). It demonstrates significant biased agonism, favoring the Gαi signaling pathway over β-arrestin recruitment.[1] This unique pharmacological profile makes this compound a valuable research tool for investigating the physiological roles of the apelin system and a promising therapeutic candidate for cardiovascular conditions such as heart failure and pulmonary arterial hypertension.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, including detailed experimental protocols and pathway diagrams.

Chemical Structure and Properties

This compound is a benzimidazole-derived apelin peptidomimetic. Its systematic IUPAC name is (3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid.

PropertyValueReference
IUPAC Name (3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid
CAS Number 1586787-08-7
Molecular Formula C25H33N3O3S
Molecular Weight 455.62 g/mol
Appearance Solid powder
Solubility Soluble in DMSO (10 mM)

Biological Activity

This compound is a high-affinity agonist for the apelin receptor in multiple species. Its key feature is its significant bias towards the Gαi protein signaling pathway, with much lower potency for β-arrestin recruitment and receptor internalization. This biased agonism is thought to contribute to its beneficial cardiovascular effects while potentially minimizing adverse effects associated with β-arrestin signaling.

In Vitro Receptor Binding and Functional Activity
AssaySpeciesValueReference
Receptor Binding Affinity (pKi) Human8.58 ± 0.04
Rat8.49 ± 0.04
Mouse8.71 ± 0.06
Gαi Pathway Potency (pD2) Human10.00 ± 0.13
β-arrestin Recruitment (pD2) Human6.65 ± 0.15
Receptor Internalization (pD2) Human6.16 ± 0.21
In Vivo Cardiovascular Effects

In animal models, this compound has been shown to mimic the cardioprotective actions of the endogenous apelin peptide. Intravenous administration in rats leads to a significant increase in cardiac contractility and cardiac output, as well as dose-dependent vasodilation. Furthermore, this compound has demonstrated disease-modifying potential by rescuing human pulmonary artery endothelial cells from apoptosis in vitro.

Signaling Pathway

This compound activates the apelin receptor (APJ), a class A GPCR. Upon binding, it preferentially stimulates the Gαi signaling cascade, while having a much weaker effect on the β-arrestin pathway. This biased signaling is a key characteristic of this compound.

CMF019_Signaling_Pathway This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Binds G_Protein Gαi/βγ APJ->G_Protein Strongly Activates Beta_Arrestin β-Arrestin APJ->Beta_Arrestin Weakly Recruits Downstream_G Downstream G-protein Signaling (e.g., ↓cAMP, ↑ERK) G_Protein->Downstream_G Downstream_B Downstream β-arrestin Signaling (Receptor Internalization) Beta_Arrestin->Downstream_B

Caption: this compound biased signaling at the apelin receptor.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-fluoro-3-nitrobenzoic acid. The following diagram outlines the key transformations. A detailed, step-by-step protocol would require access to the full publication's supplementary information.

CMF019_Synthesis_Workflow start 4-fluoro-3-nitrobenzoic acid step1 Esterification (MeOH, SOCl₂) start->step1 intermediate1 Methyl-4-fluoro-3-nitrobenzoate step1->intermediate1 step2 Nucleophilic Substitution (3-aminopentane, K₂CO₃) intermediate1->step2 intermediate2 Methyl-3-amino-4-(pentan-3-ylamino)benzoate step2->intermediate2 step3 Benzimidazole Ring Formation ((thiophene-2-yl)acetimidate) intermediate2->step3 intermediate3 Methyl Ester Precursor step3->intermediate3 step4 Saponification (KOH) intermediate3->step4 intermediate4 Carboxylic Acid Intermediate step4->intermediate4 step5 Amide Coupling (β-amino acid methyl ester) intermediate4->step5 intermediate5 Methyl Ester of this compound step5->intermediate5 step6 Final Hydrolysis (KOH) intermediate5->step6 end This compound Potassium Salt step6->end

Caption: Synthetic workflow for this compound.

In Vitro Apoptosis Assay

This protocol is based on the methodology used to assess the protective effects of this compound on endothelial cells.

Objective: To determine if this compound can rescue human pulmonary artery endothelial cells (PAECs) from apoptosis induced by Tumor Necrosis Factor-α (TNFα) and Cycloheximide (CHX).

Materials:

  • Human PAECs

  • EBM-2 Basal Medium with 2% FBS

  • This compound

  • rhVEGF (positive control)

  • TNFα

  • CHX

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow Cytometer

Workflow:

Apoptosis_Assay_Workflow A 1. Seed human PAECs in culture plates B 2. Pre-treat cells with this compound (1-10 µM) or rhVEGF (10 ng/ml) for 18 hours A->B C 3. Induce apoptosis with TNFα (1.5 ng/ml) and CHX (20 µg/ml) for 5 hours B->C D 4. Harvest and wash cells with PBS C->D E 5. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 mins D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Annexin V+/PI- cells (early apoptotic population) F->G

Caption: Workflow for the in vitro apoptosis assay.

Procedure:

  • Cell Culture: Culture human PAECs in EBM-2 medium supplemented with 2% FBS until they reach the desired confluence.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM and 10 µM) or with rhVEGF (positive control) for 18 hours.

  • Apoptosis Induction: Add TNFα (1.5 ng/ml) and CHX (20 µg/ml) to the wells (except for the negative control group) and incubate for 5 hours.

  • Cell Harvesting: Wash the cells with PBS and then trypsinize to detach them.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic cells (Annexin V positive, PI negative). Compare the results from this compound-treated groups to the TNFα/CHX-treated control group.

Conclusion

This compound represents a significant advancement in the study of the apelin system. Its nature as a small molecule with G protein-biased agonism at the apelin receptor provides a unique tool for cardiovascular research. The data presented here summarizes its core chemical and biological properties, offering a foundation for further investigation into its therapeutic potential. The detailed protocols and pathway diagrams serve as a guide for researchers aiming to explore the effects of this compound in various experimental settings.

References

CMF019: A Technical Guide to a Novel G Protein-Biased Apelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMF019 is a potent, small-molecule, G protein-biased agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis. This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of this compound. It details the compound's synthesis, mechanism of action, and its effects in various in-vitro and in-vivo models of cardiovascular disease. All quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a comprehensive understanding of this promising therapeutic candidate.

Discovery and Development History

This compound was first disclosed in a patent filed in 2014.[1] The initial characterization of this compound as a potent and G protein-biased apelin receptor agonist was published in 2016 by Read et al.[1][2][3] This seminal work demonstrated that this compound selectively activates the Gαi signaling pathway over the β-arrestin pathway, a property that is thought to confer therapeutic advantages by minimizing receptor desensitization and internalization.[1]

Subsequent research has focused on elucidating the detailed mechanism of action of this compound and exploring its therapeutic potential in cardiovascular diseases, particularly heart failure and pulmonary arterial hypertension. An improved and more expedient synthesis of this compound was reported in 2018 by Trifonov et al., facilitating its wider use in preclinical research. To date, no clinical trials of this compound have been initiated.

Chemical Synthesis

The synthesis of this compound has been described in the literature, with an optimized protocol published by Trifonov et al. in 2018. The synthesis involves a multi-step process culminating in the formation of the final benzimidazole scaffold.

Key Synthetic Steps:

  • Formation of the Benzimidazole Core: Condensation of methyl 3-amino-4-(pentan-3-ylamino)benzoate with (thiophene-2-yl)acetimidate salt.

  • Saponification: Hydrolysis of the resulting ester to yield the corresponding carboxylic acid.

  • Amide Coupling: Condensation of the carboxylic acid with an enantiopure β-amino acid methyl ester.

  • Final Hydrolysis: Hydrolysis of the methyl ester to afford this compound.

A detailed, step-by-step synthetic protocol is provided in the "Experimental Protocols" section of this guide.

Mechanism of Action

This compound is a selective agonist of the apelin receptor (APJ). Its key characteristic is its biased agonism, showing a strong preference for the Gαi-mediated signaling pathway over the β-arrestin recruitment pathway.

G Protein-Biased Signaling

Upon binding to the apelin receptor, this compound preferentially activates the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is believed to mediate the beneficial cardiovascular effects of apelin receptor activation, such as positive inotropy and vasodilation.

G_Protein_Signaling cluster_membrane Cell Membrane This compound This compound APJ Apelin Receptor (APJ) This compound->APJ G_protein Gαi/βγ APJ->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Cardiovascular_Effects Beneficial Cardiovascular Effects cAMP->Cardiovascular_Effects

This compound G Protein-Biased Signaling Pathway
Low β-Arrestin Recruitment

In contrast to the endogenous ligand apelin, this compound is a weak recruiter of β-arrestin to the apelin receptor. This is significant because β-arrestin recruitment is associated with receptor desensitization, internalization, and potentially adverse signaling events. The low propensity of this compound to engage the β-arrestin pathway may contribute to a more sustained therapeutic effect.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Beta_Arrestin β-Arrestin APJ->Beta_Arrestin weakly recruits Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization

This compound and the β-Arrestin Pathway

Preclinical Data

This compound has been evaluated in a range of in-vitro and in-vivo preclinical models, demonstrating its potential as a therapeutic agent for cardiovascular diseases.

In-Vitro Studies

Table 1: In-Vitro Activity of this compound

AssaySpeciesCell Line/TissueParameterValueReference
Radioligand BindingHumanLeft VentriclepKi8.58 ± 0.04
RatWhole HeartpKi8.49 ± 0.04
MouseWhole HeartpKi8.71 ± 0.06
cAMP InhibitionHumanCHO-K1 cellspD210.00 ± 0.13
β-Arrestin RecruitmentHumanU2OS cellspD26.65 ± 0.15
Receptor InternalizationHumanCHO-K1 cellspD26.16 ± 0.21
Endothelial Cell Apoptosis RescueHumanPAECs% Rescue (1 µM)~50% of VEGF
In-Vivo Studies

Table 2: In-Vivo Effects of this compound in Rats

ModelParameterDoseEffectReference
Anesthetized Normotensive RatsCardiac Contractility (dP/dtmax)500 nmol (i.v.)↑ 606 ± 112 mmHg/s
Stroke Volume500 nmol (i.v.)Significant Increase
Cardiac Output500 nmol (i.v.)Significant Increase
Femoral Artery Pressure50 nmol (i.v.)↓ 4.16 ± 1.18 mmHg
500 nmol (i.v.)↓ 6.62 ± 1.85 mmHg

Experimental Protocols

Synthesis of this compound (Trifonov et al., 2018)

A detailed, step-by-step protocol for the synthesis of this compound can be found in the supplementary information of the publication by Trifonov et al. (2018), Medicinal Chemistry. The general workflow is outlined below.

Synthesis_Workflow Start Starting Materials Step1 Benzimidazole Core Formation Start->Step1 Step2 Saponification Step1->Step2 Step3 Amide Coupling Step2->Step3 Step4 Final Hydrolysis Step3->Step4 Purification Purification (HPLC) Step4->Purification This compound This compound Purification->this compound

General Synthetic Workflow for this compound
In-Vitro Assays

  • Tissue Preparation: Homogenates of human left ventricle, rat whole heart, or mouse whole heart were prepared in ice-cold buffer.

  • Assay Conditions: Homogenates were incubated with a fixed concentration of [125I]-Apelin-13 and increasing concentrations of this compound.

  • Detection: Bound radioactivity was separated from free radioactivity by filtration and quantified using a gamma counter.

  • Data Analysis: Competition binding curves were generated, and Ki values were calculated using the Cheng-Prusoff equation.

  • Cell Line: CHO-K1 cells stably expressing the human apelin receptor.

  • Assay Principle: Cells were stimulated with forskolin to induce cAMP production. The ability of this compound to inhibit this production was measured.

  • Detection: Intracellular cAMP levels were quantified using a commercially available assay kit (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: Concentration-response curves were plotted to determine the pD2 value.

  • Cell Line: U2OS cells co-expressing the human apelin receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter).

  • Assay Principle: Agonist-induced recruitment of β-arrestin to the receptor leads to the formation of an active enzyme, which generates a chemiluminescent signal.

  • Detection: Chemiluminescence was measured using a plate reader.

  • Data Analysis: Concentration-response curves were generated to determine the pD2 value.

In-Vivo Studies (Read et al., 2016 & Read et al., 2021)
  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Animals were anesthetized with isoflurane.

  • Instrumentation: A pressure-volume catheter was inserted into the left ventricle via the right carotid artery for hemodynamic measurements. A cannula was placed in the jugular vein for drug administration.

  • Drug Administration: this compound was administered as an intravenous bolus.

  • Data Collection: Hemodynamic parameters, including cardiac contractility (dP/dtmax), stroke volume, cardiac output, and blood pressure, were continuously recorded.

  • Data Analysis: Changes in hemodynamic parameters from baseline were calculated for each dose.

Conclusion

This compound is a first-in-class, G protein-biased small-molecule agonist of the apelin receptor with a promising preclinical profile for the treatment of cardiovascular diseases. Its unique mechanism of action, favoring the beneficial Gαi signaling pathway while avoiding significant β-arrestin recruitment, suggests the potential for a sustained therapeutic effect with a reduced risk of receptor desensitization. Further preclinical studies are warranted to fully elucidate its therapeutic potential and to determine its suitability for clinical development.

References

A Technical Guide to CMF019 in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CMF019, a novel small molecule apelin receptor agonist, and its role in cardiovascular disease research. This compound has emerged as a significant tool compound due to its unique biased agonism, offering potential therapeutic benefits for conditions such as pulmonary arterial hypertension and heart failure.

Core Concepts: Biased Agonism of this compound

This compound is a potent agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] Its therapeutic potential lies in its biased signaling profile. Unlike the endogenous ligand apelin, which activates both G protein signaling and β-arrestin pathways, this compound preferentially activates the Gαi pathway with significantly less recruitment of β-arrestin.[3][4][5] This bias is believed to be advantageous, as G protein signaling is associated with beneficial cardiovascular effects like increased cardiac contractility and vasodilation, while β-arrestin recruitment may lead to receptor desensitization and potentially detrimental effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies, facilitating a clear comparison of its pharmacological properties.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ParameterSpeciesThis compound[Pyr¹]apelin-13 (Endogenous Agonist)Reference
Binding Affinity (pKi) Human8.58 ± 0.04-
Rat8.49 ± 0.04-
Mouse8.71 ± 0.06-
Functional Potency (pD2)
Gαi Pathway-10.00 ± 0.139.34 ± 0.15
β-arrestin Recruitment-6.65 ± 0.158.65 ± 0.10
Receptor Internalization-6.16 ± 0.219.28 ± 0.10
Bias Factor
Gαi vs. β-arrestin-~400-fold-
Gαi vs. Internalization-~6000-fold-

Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Rats

ParameterDoseChange from Baselinep-valueReference
Cardiac Contractility (dP/dtMAX) 500 nmol606 ± 112 mmHg/s< 0.001
500 nmol251 ± 89 mmHg/s< 0.05
Stroke Volume 50 nmol2.63 ± 0.82 RVU< 0.01
500 nmol2.48 ± 0.87 RVU< 0.05
Cardiac Output 50 nmol1097 ± 284 RVU/min< 0.01
500 nmol1012 ± 340 RVU/min< 0.05
Heart Rate 500 nmol5.46 ± 2.32 BPM< 0.05
Left Ventricular Systolic Pressure (LVSP) 50 nmol-1.88 ± 0.57 mmHg< 0.01
500 nmol-2.23 ± 0.80 mmHg< 0.05
Femoral Artery Pressure Reduction 50 nmol4.16 ± 1.18 mmHg< 0.01
500 nmol6.62 ± 1.85 mmHg< 0.01

Table 3: In Vitro Effect of this compound on Endothelial Cell Apoptosis

ConditionTreatment% Apoptotic Cells (Annexin+/PI-)p-value vs. TNFα/CHXReference
ControlEBM-2 2% FBS--
Apoptosis InductionTNFα (1.5 ng/ml) + CHX (20 µg/ml)19.54 ± 1.76%-
RescuerhVEGF (10 ng/ml)11.59 ± 1.85%< 0.01
RescueThis compound (1 µM)5.66 ± 0.97%< 0.01
RescueThis compound (10 µM)4.38 ± 1.48%ns

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound to the apelin receptor.

  • Methodology:

    • Tissue Preparation: Homogenates of human, rat, or mouse heart tissue are prepared.

    • Competition Binding: A constant concentration of a radiolabeled apelin receptor ligand (e.g., [¹²⁵I]-apelin-13) is incubated with the tissue homogenates in the presence of increasing concentrations of unlabeled this compound.

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using a gamma counter.

    • Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

2. In Vitro Functional Assays (Gαi, β-arrestin, Internalization)

  • Objective: To characterize the functional potency and bias of this compound at the apelin receptor.

  • Methodology:

    • Gαi Pathway (cAMP Assay):

      • Cells expressing the apelin receptor are treated with forskolin to stimulate cAMP production.

      • Increasing concentrations of this compound are added to the cells.

      • The level of cAMP is measured using a suitable assay kit (e.g., LANCE cAMP assay).

      • A decrease in cAMP levels indicates activation of the Gαi pathway.

    • β-arrestin Recruitment Assay:

      • A cell line co-expressing the apelin receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme) is used.

      • Cells are stimulated with increasing concentrations of this compound.

      • The recruitment of β-arrestin to the receptor is quantified by measuring the activity of the reporter enzyme.

    • Receptor Internalization Assay:

      • Cells expressing a tagged apelin receptor are used.

      • Cells are treated with increasing concentrations of this compound.

      • The amount of receptor remaining on the cell surface is quantified, often using an antibody-based detection method.

    • Data Analysis: Concentration-response curves are generated for each pathway, and pD2 values are calculated. Bias factors are determined by comparing the relative potency of this compound for the Gαi pathway versus the β-arrestin and internalization pathways.

3. In Vivo Cardiovascular Hemodynamics in Anesthetized Rats

  • Objective: To evaluate the in vivo effects of this compound on cardiovascular function.

  • Methodology:

    • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

    • Catheterization: A pressure-volume catheter is inserted into the left ventricle via the right carotid artery to measure cardiac parameters. A cannula is placed in the jugular vein for intravenous drug administration. The femoral artery is also catheterized to measure peripheral blood pressure.

    • Drug Administration: this compound is administered as an intravenous bolus at various doses.

    • Data Acquisition: Hemodynamic parameters, including cardiac contractility (dP/dtMAX), stroke volume, cardiac output, heart rate, and left ventricular systolic pressure, are continuously recorded.

    • Data Analysis: Changes in cardiovascular parameters from baseline are calculated for each dose of this compound and compared to a vehicle control.

4. Endothelial Cell Apoptosis Assay

  • Objective: To assess the potential of this compound to protect endothelial cells from apoptosis.

  • Methodology:

    • Cell Culture: Human pulmonary artery endothelial cells (PAECs) are cultured.

    • Induction of Apoptosis: Apoptosis is induced by treating the cells with tumor necrosis factor α (TNFα) and cycloheximide (CHX).

    • Treatment: Cells are pre-treated with this compound or a positive control (e.g., rhVEGF) before the addition of TNFα/CHX.

    • Apoptosis Detection: Apoptosis is quantified using flow cytometry after staining the cells with Annexin V and propidium iodide (PI). Annexin V positive and PI negative cells are considered apoptotic.

    • Data Analysis: The percentage of apoptotic cells in each treatment group is compared to the apoptosis-induced control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.

CMF019_Signaling_Pathway cluster_receptor Apelin Receptor (APJ) cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_gprotein G Protein Pathway (Favored) cluster_barrestin β-arrestin Pathway (Disfavored) APJ APJ Gai Gαi APJ->Gai Preferentially Activates Barr β-arrestin APJ->Barr Weakly Recruits This compound This compound This compound->APJ Binds to AC Adenylate Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Cardio_Effects Beneficial Cardiovascular Effects cAMP->Cardio_Effects Internalization Receptor Internalization Barr->Internalization

Caption: this compound biased signaling at the apelin receptor.

In_Vivo_Cardio_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Catheterization Catheterize Left Ventricle, Jugular Vein, & Femoral Artery Anesthesia->Catheterization Baseline Record Baseline Hemodynamics Catheterization->Baseline Injection Administer this compound (IV) Baseline->Injection Recording Continuously Record Cardiovascular Parameters Injection->Recording Analysis Calculate Change from Baseline Recording->Analysis Comparison Compare to Vehicle Control Analysis->Comparison

Caption: Workflow for in vivo cardiovascular studies.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Culture Culture Human PAECs Pretreat Pre-treat with this compound or Control Culture->Pretreat Induce Induce Apoptosis with TNFα + CHX Pretreat->Induce Stain Stain with Annexin V / PI Induce->Stain Flow Analyze via Flow Cytometry Stain->Flow Quantify Quantify % Apoptotic Cells Flow->Quantify

Caption: Workflow for endothelial cell apoptosis assay.

References

An In-depth Technical Guide to the CMF019 Signaling Pathway in Cardiac Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMF019 is a potent, small-molecule, G protein-biased agonist for the apelin receptor (APJ), a Class A G protein-coupled receptor (GPCR) critical to cardiovascular homeostasis. In cardiac cells, this compound preferentially activates the Gαi signaling cascade, which is associated with beneficial effects such as increased cardiac contractility, while demonstrating significantly reduced engagement of the β-arrestin pathway, which has been linked to detrimental cardiac hypertrophy. This biased agonism makes this compound a valuable tool compound and a promising scaffold for the development of novel therapeutics for cardiovascular diseases like heart failure and pulmonary arterial hypertension. This guide provides a comprehensive overview of the this compound signaling pathway, quantitative data on its pharmacological profile, detailed experimental protocols for its characterization, and visual diagrams of its mechanism of action.

This compound Binding and Functional Profile

This compound exhibits high-affinity binding to the apelin receptor across multiple species and displays significant bias towards the Gαi signaling pathway over β-arrestin recruitment and subsequent receptor internalization.

Table 1: this compound Binding Affinity (pKi) at the Apelin Receptor
SpeciesTissue/Cell LinepKi (mean ± SEM)Reference(s)
HumanLeft Ventricle Homogenate8.58 ± 0.04
HumanCHO Cells (recombinant)7.61 ± 0.14
RatWhole Heart Homogenate8.49 ± 0.04
MouseWhole Heart Homogenate8.71 ± 0.06
Table 2: this compound Functional Potency (pD2) and Bias
AssayThis compound (pD2 ± SEM)[Pyr1]apelin-13 (pD2 ± SEM)Bias Factor (vs. β-arrestin)Reference(s)
Gαi Activation (cAMP)10.00 ± 0.139.34 ± 0.15~400-fold
β-Arrestin Recruitment6.65 ± 0.158.65 ± 0.10-
Receptor Internalization6.16 ± 0.219.28 ± 0.10~6000-fold
Table 3: In Vivo Cardiovascular Effects of this compound in Anesthetized Rats
ParameterDoseResponse (mean ± SEM)p-valueReference(s)
Cardiac Contractility (dP/dtMAX)500 nmol↑ 606 ± 112 mmHg/s< 0.001
Cardiac Contractility (dP/dtMAX)500 nmol↑ 251 ± 89 mmHg/s< 0.05
Cardiac Output50 nmol↑ 1097 ± 284 RVU/min< 0.01
Stroke Volume50 nmol↑ 2.63 ± 0.82 RVU< 0.01
Left Ventricular Systolic Pressure50 nmol↓ 1.88 ± 0.57 mmHg< 0.01

This compound Signaling Pathway in Cardiac Cells

In cardiomyocytes, the apelin receptor is a critical regulator of cellular function. This compound leverages this system by selectively activating the Gαi pathway.

  • Receptor Binding: this compound binds to the apelin receptor (APJ) on the cardiomyocyte membrane.

  • Gαi Activation: This binding stabilizes a receptor conformation that preferentially couples to and activates the inhibitory G protein, Gαi.

  • Adenylyl Cyclase Inhibition: Activated Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Downstream Effects: The reduction in cAMP modulates the activity of Protein Kinase A (PKA). This cascade is believed to contribute to the positive inotropic (increased contractility) effects of this compound, opposing pathways that lead to pathological hypertrophy.

  • Minimal β-Arrestin Recruitment: Due to its biased nature, this compound poorly recruits β-arrestin. This is therapeutically advantageous as β-arrestin signaling, particularly in response to mechanical stretch, has been implicated in the development of cardiac hypertrophy.

CMF019_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular APJ Apelin Receptor (APJ) G_protein Gαi/βγ APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP This compound This compound This compound->APJ Binds PKA PKA Activity Modulation cAMP->PKA Inotropy Positive Inotropy PKA->Inotropy Leads to Hypertrophy Hypertrophic Signaling beta_arrestin->Hypertrophy

Caption: this compound biased signaling at the apelin receptor in cardiomyocytes.

Experimental Protocols

The characterization of this compound and similar biased agonists relies on a series of well-defined in vitro assays.

Experimental Workflow for Characterizing Biased Agonism

graphdot A 1. Radioligand Binding Assay B Determine Affinity (Ki) for Apelin Receptor A->B C 2. Gαi Functional Assay (cAMP Inhibition) D Determine Potency (EC50/pD2) for G-protein pathway C->D G 4. Calculate Bias Factor D->G E 3. β-Arrestin Recruitment Assay F Determine Potency (EC50/pD2) for β-arrestin pathway E->F F->G H Compare potencies from G-protein and β-arrestin assays G->H

Caption: Standard experimental workflow for assessing biased agonism.
Protocol: Competition Radioligand Binding Assay

This assay quantifies the affinity (Ki) of this compound for the apelin receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Heart tissue homogenate (e.g., human left ventricle) or cell membranes expressing the apelin receptor.

    • Radioligand: [125I]-(Pyr1)Apelin-13.

    • Binding Buffer: 50 mM TRIS-HCl, 5 mM MgCl2, pH 7.4.

    • Wash Buffer: 50 mM TRIS-HCl, pH 7.4.

    • This compound stock solution and serial dilutions.

    • Non-specific binding control: High concentration of unlabeled [Pyr1]apelin-13 (e.g., 5 µM).

    • 96-well plates, filtration apparatus (e.g., FilterMate™ harvester), glass fiber filters (GF/C).

    • Scintillation counter.

  • Procedure:

    • Prepare the reaction in 96-well plates with a final volume of 250 µL.

    • To each well, add:

      • 150 µL of membrane preparation (50-120 µg protein for tissue).

      • 50 µL of competing ligand (serial dilutions of this compound, buffer for total binding, or unlabeled apelin for non-specific binding).

      • 50 µL of radioligand at a fixed concentration (e.g., 0.1 nM).

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration through PEI-presoaked GF/C filters.

    • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the retained radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol: Gαi-Mediated cAMP Inhibition Assay

This functional assay measures the potency (pD2 or EC50) of this compound in activating the Gαi pathway.

  • Materials:

    • HEK293 or CHO cells stably expressing the human apelin receptor.

    • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.

    • Forskolin solution (to stimulate adenylyl cyclase).

    • This compound stock solution and serial dilutions.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or similar).

    • 384-well white plates.

  • Procedure:

    • Seed cells into a 384-well plate and incubate overnight.

    • Replace the culture medium with assay buffer.

    • Add serial dilutions of this compound to the wells.

    • Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Measure the signal (e.g., TR-FRET ratio) using a compatible plate reader.

    • Data Analysis: Convert the signal to cAMP concentration using a standard curve. Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the pD2/EC50.

Protocol: β-Arrestin Recruitment Assay

This assay measures the potency of this compound in recruiting β-arrestin to the apelin receptor, a key step in the G protein-independent pathway.

  • Materials:

    • Cell line engineered for β-arrestin recruitment assays, such as U2OS or HEK293 cells co-expressing the apelin receptor and a β-arrestin-

CMF019: A G Protein-Biased Apelin Receptor Agonist for Heart Failure – A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heart failure remains a significant global health challenge with a pressing need for novel therapeutic strategies. The apelin receptor (APJ) has emerged as a promising target due to its crucial role in cardiovascular homeostasis. CMF019 is a novel, small-molecule, G protein-biased agonist of the apelin receptor, showing potential for the treatment of heart failure. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and current development status. Preclinical studies have demonstrated that this compound enhances cardiac contractility and promotes vasodilation by selectively activating the beneficial Gαi signaling pathway while minimizing the recruitment of β-arrestin, which is associated with adverse cardiac effects. Despite its promising preclinical profile, this compound has not progressed to human clinical trials for heart failure, reportedly due to the need for an improved pharmacokinetic profile and potential safety concerns associated with residual β-arrestin activity. This whitepaper consolidates the available data on this compound to serve as a valuable resource for researchers and professionals in cardiovascular drug development.

Introduction: The Apelin System in Heart Failure

The apelin-APJ system is a critical endogenous signaling pathway involved in the regulation of cardiovascular function. Apelin, the endogenous ligand for the G protein-coupled receptor APJ, is a potent inotrope and vasodilator. In preclinical models, apelin has been shown to increase cardiac contractility, reduce ventricular preload and afterload, and protect against ischemic myocardial injury. Notably, in patients with chronic heart failure, the expression of both apelin and its receptor are downregulated, suggesting that diminished apelin-APJ signaling contributes to the pathophysiology of the disease. This has led to the hypothesis that therapeutic activation of the apelin receptor could be a viable strategy for treating heart failure.

However, the development of apelin-based therapeutics has been hampered by the short half-life of peptide agonists. This compound, as a small-molecule agonist, offers a potential solution to this limitation. Furthermore, this compound is designed as a G protein-biased agonist, aiming to selectively activate the therapeutic Gαi-mediated signaling pathway while avoiding the β-arrestin pathway, which has been linked to receptor desensitization and potentially detrimental cardiac effects.

Mechanism of Action: G Protein-Biased Agonism

This compound is a selective agonist for the apelin receptor. Its therapeutic potential in heart failure stems from its biased agonism, which favors the activation of the Gαi protein-coupled signaling pathway over the recruitment of β-arrestin.

Signaling Pathway

Upon binding to the apelin receptor on cardiomyocytes and endothelial cells, this compound preferentially activates the inhibitory G protein (Gαi). This activation leads to a cascade of downstream effects that are considered beneficial in the context of heart failure:

  • Positive Inotropy: In cardiomyocytes, Gαi activation contributes to an increase in cardiac contractility (positive inotropy), leading to improved cardiac output.

  • Vasodilation: In endothelial cells, the signaling cascade results in the production of nitric oxide (NO), a potent vasodilator. This leads to reduced peripheral resistance (afterload) and venous return (preload), thereby decreasing the workload on the failing heart.

The bias of this compound towards the Gαi pathway is significant. In vitro studies have shown that it is approximately 400-fold more potent in activating Gαi signaling compared to β-arrestin recruitment. This biased signaling is hypothesized to provide sustained therapeutic effects without the receptor desensitization and potential adverse effects associated with β-arrestin activation.

G_Protein_Biased_Signaling_of_this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling APJ Apelin Receptor (APJ) G_protein Gαi/βγ APJ->G_protein Activation beta_arrestin β-arrestin APJ->beta_arrestin Minimal Recruitment Therapeutic_Effects Therapeutic Effects (e.g., Increased Contractility, Vasodilation) G_protein->Therapeutic_Effects Downstream Signaling Adverse_Effects Potential Adverse Effects & Receptor Desensitization beta_arrestin->Adverse_Effects This compound This compound This compound->APJ Binds

Figure 1: this compound G Protein-Biased Signaling Pathway.

Preclinical Efficacy

The therapeutic potential of this compound in heart failure is supported by a body of preclinical evidence from both in vitro and in vivo studies.

In Vitro Data

In vitro assays have been crucial in characterizing the binding affinity and functional selectivity of this compound.

ParameterSpeciesValueReference
Binding Affinity (pKi) Human (heart)8.58 ± 0.04
Rat (heart)8.49 ± 0.04
Mouse (heart)8.71 ± 0.06
Functional Potency (pD2)
Gαi ActivationHuman10.00 ± 0.13
β-arrestin RecruitmentHuman6.65 ± 0.15
Receptor InternalizationHuman

Investigating the pharmacodynamics of CMF019

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data for CMF019

Following a comprehensive search for the pharmacodynamics of a compound designated this compound, it has been determined that there is no publicly available scientific literature, clinical trial data, or other relevant information pertaining to this specific molecule. This lack of data prevents the creation of an in-depth technical guide as requested.

The absence of information on this compound could be attributed to several factors, including:

  • Proprietary Nature: The compound may be an early-stage investigational drug candidate under development by a pharmaceutical or biotechnology company, with all related data remaining confidential.

  • Internal Designation: this compound might be an internal codename used for research and development purposes, which has not yet been disclosed publicly or assigned a non-proprietary name.

  • Discontinuation: The development of the compound may have been terminated at a preclinical or early clinical stage, resulting in a lack of published findings.

  • Typographical Error: The designation "this compound" may be incorrect, with the actual identifier being different.

Without access to foundational data on its mechanism of action, target engagement, and physiological effects, it is not possible to generate the requested tables, experimental protocols, or visualizations. Further investigation would require access to proprietary databases or direct information from the entity developing this compound.

The physiological effects of CMF019 administration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physiological Effects of CMF019 Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, orally active, small-molecule agonist of the Apelin receptor (APJ), a G protein-coupled receptor (GPCR). A key characteristic of this compound is its significant G protein bias, preferentially activating the Gαi signaling pathway over β-arrestin recruitment.[1][2][3] This biased agonism is therapeutically promising, as activation of the G protein pathway is associated with beneficial cardiovascular effects, such as vasodilation and increased cardiac contractility, while the β-arrestin pathway has been linked to adverse effects like cardiac hypertrophy.[1] Preclinical studies have highlighted the potential of this compound in chronic diseases such as pulmonary arterial hypertension (PAH) and heart failure with preserved ejection fraction (HFpEF).[1] This document provides a comprehensive overview of the physiological effects, mechanism of action, and experimental protocols related to this compound administration.

Mechanism of Action

This compound mimics the beneficial cardiovascular actions of the endogenous peptide apelin by binding to the APJ receptor. However, unlike apelin, this compound shows strong bias towards the G protein pathway, being approximately 400-fold more selective for G protein signaling over β-arrestin recruitment. This biased signaling profile means that this compound is a poor inducer of receptor internalization, which may prevent the desensitization often seen with repeated administration of unbiased agonists. The activation of the Gαi pathway leads to downstream signaling cascades, including the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), which are critical for its vasodilatory and cell-protective effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound from preclinical studies.

Table 1: Binding Affinity (pKi) of this compound at the Apelin Receptor

Species Tissue pKi (mean ± SEM)
Human Left Ventricle Homogenate 8.58 ± 0.04
Rat Whole Heart Homogenate 8.49 ± 0.04
Mouse Whole Heart Homogenate 8.71 ± 0.06

(Data sourced from: Cardiac action of the first G protein biased small molecule apelin agonist)

Table 2: Functional Potency (pD2) of this compound in Cell-Based Assays

Assay This compound (pD2 ± SEM) [Pyr¹]apelin-13 (pD2 ± SEM) Bias Factor (vs. β-arrestin)
Gαi Pathway 10.00 ± 0.13 9.34 ± 0.15 ~400-fold
β-arrestin Recruitment 6.65 ± 0.15 8.65 ± 0.10 -
Receptor Internalization 6.16 ± 0.21 9.28 ± 0.10 ~6000-fold (vs. internalization)

(Data sourced from: Cardiac action of the first G protein biased small molecule apelin agonist)

Table 3: In Vivo Hemodynamic Effects of this compound in Rats

Parameter Dose (intravenous) Effect (mean ± SEM)
Reduction in Femoral Artery Pressure 50 nmol 4.16 ± 1.18 mmHg
Reduction in Femoral Artery Pressure 500 nmol 6.62 ± 1.85 mmHg
Increase in Cardiac Contractility 500 nmol 606 ± 112 mmHg/s

(Data sourced from: Read C, et al. Front Pharmacol. 2021; Read C, et al. Br J Pharmacol. 2016)

Table 4: In Vitro Effects of this compound on Endothelial Cell Apoptosis

Condition Treatment Result (% rescue of apoptotic cells, mean ± SEM)
TNFα/CHX-induced Apoptosis 1 µM this compound 5.66 ± 0.97%
TNFα/CHX-induced Apoptosis 10 ng/ml rhVEGF (positive control) 11.59 ± 1.85%

(Data sourced from: Read C, et al. Front Pharmacol. 2021)

Signaling Pathway and Experimental Workflow Diagrams

This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Binds G_protein Gαi/βγ APJ->G_protein Strongly Activates beta_arrestin β-arrestin APJ->beta_arrestin Weakly Recruits Akt Akt G_protein->Akt Activates Internalization Receptor Internalization beta_arrestin->Internalization eNOS eNOS Akt->eNOS Phosphorylates Cell_Survival Cell Survival / Anti-apoptosis Akt->Cell_Survival NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Apoptosis Induction & Staining cluster_3 Analysis P1 Seed Human PAECs (200,000 cells/well) P2 Incubate overnight in EGM-2 + 10% FBS P1->P2 P3 Change to EBM-2 + 2% FBS P2->P3 P4 Add this compound (1-10 µM) or rhVEGF (10 ng/ml) P3->P4 P5 Incubate for 18 hours P4->P5 P6 Induce apoptosis with TNFα (1.5 ng/ml) + CHX (20 µg/ml) P5->P6 P7 Incubate for 5 hours P6->P7 P8 Stain with Annexin V-FITC and Propidium Iodide (PI) P7->P8 P9 Analyze by Flow Cytometry (10,000 events) P8->P9

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of CMF019

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMF019 is a potent, small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor involved in cardiovascular homeostasis.[1][2] As a G protein-biased agonist, this compound holds significant therapeutic potential for conditions such as heart failure and pulmonary arterial hypertension.[3][4][5] This document provides a detailed protocol for the chemical synthesis and purification of this compound, based on the expedient method developed by Trifonov et al. (2018). The protocol is designed to be accessible for researchers and professionals in drug development, enabling the production of this compound for further investigation.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Synthesis and Purity

ParameterValueReference
Synthesis
Overall Yield12%
Number of Linear Steps7
Purity
Purity (School of Chemistry, University of Leeds)>95%
Purity (Tocris)99.3%
Binding Affinity (pKi)
Human Apelin Receptor8.58
Rat Apelin Receptor8.49
Mouse Apelin Receptor8.71

Experimental Protocols

I. Synthesis of this compound (Potassium Salt)

This protocol is adapted from the work of Trifonov et al. (2018) and outlines a seven-step linear synthesis of this compound. The synthesis avoids the use of expensive microwave reactors and high-pressure hydrogenators.

Materials:

  • Methyl 3-amino-4-(pentan-3-ylamino)benzoate (Intermediate 4)

  • (Thiophene-2-yl)acetimidate salt (Intermediate 6)

  • Enantiopure β-amino acid methyl ester

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Water

  • Standard laboratory glassware and reagents for organic synthesis

Procedure:

  • Formation of the Benzimidazole Ring: The synthesis begins with the condensation of methyl 3-amino-4-(pentan-3-ylamino)benzoate (Intermediate 4) with (thiophene-2-yl)acetimidate salt (Intermediate 6) to form the benzimidazole ring, yielding methyl 1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxylate (Intermediate 7).

  • Saponification: The resulting methyl ester (Intermediate 7) is saponified to produce the free carboxylic acid, 1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxylic acid (Intermediate 8).

  • Condensation with β-amino acid methyl ester: The free acid (Intermediate 8) is then condensed with the corresponding enantiopure β-amino acid methyl ester. This step generates methyl (S)-5-methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoate (Intermediate 9).

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester (Intermediate 9) using potassium hydroxide in a mixture of tetrahydrofuran and water. This yields the potassium salt of this compound (Compound 10).

II. Purification of this compound

Following synthesis, this compound is purified by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Crude this compound potassium salt

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate reversed-phase HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acid modifier (e.g., trifluoroacetic acid or formic acid)

  • Filtration apparatus

General Protocol:

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, compatible with the HPLC mobile phase. Filter the sample to remove any particulate matter.

  • HPLC Method Development: Develop a suitable gradient or isocratic HPLC method to achieve optimal separation of this compound from impurities. A typical starting point for a reversed-phase column would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

  • Purification: Inject the prepared sample onto the HPLC system. Collect the fractions corresponding to the this compound peak.

  • Fraction Analysis: Analyze the collected fractions for purity using the same or a modified HPLC method.

  • Solvent Evaporation: Pool the pure fractions and remove the HPLC solvents, typically by lyophilization or rotary evaporation, to obtain the purified this compound potassium salt.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis Workflow Intermediate4 Methyl 3-amino-4- (pentan-3-ylamino)benzoate (4) Condensation Condensation Intermediate4->Condensation Intermediate6 (Thiophene-2-yl) acetimidate salt (6) Intermediate6->Condensation Intermediate7 Methyl 1-(pentan-3-yl)-2- (thiophen-2-ylmethyl)-1H-benzo [d]imidazole-5-carboxylate (7) Condensation->Intermediate7 Saponification Saponification Intermediate7->Saponification Intermediate8 1-(Pentan-3-yl)-2- (thiophen-2-ylmethyl)-1H-benzo [d]imidazole-5-carboxylic acid (8) Saponification->Intermediate8 Condensation2 Condensation Intermediate8->Condensation2 AminoEster Enantiopure β-amino acid methyl ester AminoEster->Condensation2 Intermediate9 Methyl (S)-5-methyl-3-{1-(pentan-3-yl) -2-(thiophen-2-ylmethyl)-1H-benzo[d] imidazole-5-carboxamido}hexanoate (9) Condensation2->Intermediate9 Hydrolysis Hydrolysis (KOH, THF/water) Intermediate9->Hydrolysis This compound This compound (potassium salt) (10) Hydrolysis->this compound

Caption: Synthetic pathway for the production of the potassium salt of this compound.

Apelin_Receptor_Signaling cluster_pathway Apelin Receptor (APJ) Signaling Pathway This compound This compound APJ Apelin Receptor (APJ) (GPCR) This compound->APJ Binds to G_protein G Protein (Gi/o) APJ->G_protein Preferentially activates Beta_arrestin β-Arrestin APJ->Beta_arrestin Weakly recruits Downstream Downstream Cardiovascular Effects (e.g., Vasodilation) G_protein->Downstream Initiates signaling cascade

Caption: Biased agonism of this compound at the apelin receptor.

References

Application Notes and Protocols for In Vivo Administration of CMF019 in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of CMF019, a small molecule, G protein-biased agonist of the apelin receptor (APJ), in rat models. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing and executing similar experiments to evaluate the cardiovascular effects of this compound.

Introduction to this compound

This compound is an orally active and potent agonist for the apelin receptor, a G protein-coupled receptor (GPCR) activated by the endogenous peptide apelin.[1] It exhibits a strong bias towards the Gαi signaling pathway over β-arrestin recruitment and subsequent receptor internalization.[2][3] This biased agonism is thought to confer therapeutic advantages, particularly for chronic cardiovascular diseases like pulmonary arterial hypertension, by promoting beneficial signaling without causing rapid receptor desensitization. In vivo studies in rats have demonstrated that this compound can mimic the beneficial cardiovascular actions of apelin, such as increasing cardiac contractility.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ParameterSpeciesValueReference
Binding Affinity (pKi)
Apelin ReceptorHuman8.58 ± 0.04
Rat8.49 ± 0.04
Mouse8.71 ± 0.06
Functional Potency (pD2)
Gαi PathwayHuman10.00 ± 0.13
β-arrestin RecruitmentHuman6.65 ± 0.15
Receptor InternalizationHuman6.16 ± 0.21

Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Rats

ParameterDose (IV)Change from Baselinep-valueReference
Cardiac Contractility (dP/dtmax) 500 nmol606 ± 112 mmHg/s< 0.001
500 nmol251 ± 89 mmHg/s< 0.05
Stroke Volume 50 nmol2.63 ± 0.82 RVU< 0.01
500 nmol2.48 ± 0.87 RVU< 0.05
Cardiac Output 50 nmol1097 ± 284 RVU/min< 0.01
500 nmol1012 ± 340 RVU/min< 0.05
Femoral Artery Pressure Reduction 50 nmol4.16 ± 1.18 mmHg< 0.01
500 nmol6.62 ± 1.85 mmHg< 0.01
Left Ventricular Systolic Pressure (LVSP) Decrease 50 nmol1.88 ± 0.57 mmHg< 0.01
500 nmol2.23 ± 0.80 mmHg< 0.05
Heart Rate Increase 500 nmol5.46 ± 2.32 BPM< 0.05

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation in rats.

CMF019_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Apelin Receptor (APJ) Apelin Receptor (APJ) G_protein Gαi/o Protein Apelin Receptor (APJ)->G_protein Preferentially Activates beta_arrestin β-arrestin Apelin Receptor (APJ)->beta_arrestin Weakly Recruits This compound This compound This compound->Apelin Receptor (APJ) Binds to Cardiovascular_Effects Beneficial Cardiovascular Effects (e.g., Increased Contractility, Vasodilation) G_protein->Cardiovascular_Effects Leads to Receptor_Internalization Receptor Internalization (Weakly Induced) beta_arrestin->Receptor_Internalization Mediates

Caption: this compound biased signaling at the apelin receptor.

InVivo_Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis & Termination animal_model Sprague-Dawley Rat (Male, ~270g) anesthesia Anesthesia Induction (3% Isoflurane) animal_model->anesthesia maintenance Anesthesia Maintenance (1.5% Isoflurane) anesthesia->maintenance surgery Surgical Cannulation: - Jugular Vein (IV access) - Left Ventricle (PV catheter) - Femoral Artery (Pressure) maintenance->surgery stabilization Stabilization Period surgery->stabilization dosing Cumulative IV Bolus Dosing (e.g., Saline, this compound, Apelin-13) at 10 min intervals stabilization->dosing data_acq Continuous Hemodynamic Monitoring (LVSP, dP/dt, Arterial Pressure, etc.) dosing->data_acq data_analysis Data Analysis (Comparison to Saline Control) data_acq->data_analysis termination Euthanasia & Sample Collection (optional) data_analysis->termination

Caption: Workflow for in vivo cardiovascular assessment of this compound.

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving the in vivo administration of this compound in rat models.

4.1. Animal Model and Preparation

  • Animal Model: Male Sprague-Dawley rats, with a body weight of approximately 270-275 g, are commonly used.

  • Ethical Approval: All animal procedures must be conducted in accordance with local ethics committee guidelines and relevant national regulations for animal welfare.

  • Anesthesia:

    • Induce anesthesia with 3% isoflurane in an induction chamber.

    • Maintain anesthesia with 1.5% isoflurane delivered via a face mask throughout the surgical and experimental procedures.

4.2. Surgical Procedure for Cardiovascular Monitoring

This procedure allows for the direct measurement of cardiac function and systemic blood pressure.

  • Jugular Vein Cannulation:

    • Place the anesthetized rat in a supine position.

    • Make a midline incision in the neck to expose the right jugular vein.

    • Carefully dissect the vein from the surrounding tissue.

    • Insert a cannula filled with heparinized saline for intravenous drug administration. Secure the cannula with surgical sutures.

  • Left Ventricular Catheterization:

    • Expose the right carotid artery.

    • Insert a pressure-volume (PV) catheter into the carotid artery and advance it into the left ventricle to measure parameters such as left ventricular systolic pressure (LVSP) and the maximum rate of pressure increase (dP/dtmax).

  • Femoral Artery Catheterization:

    • Expose the femoral artery in the hind limb.

    • Insert a catheter to allow for the continuous measurement of systemic arterial blood pressure.

4.3. This compound Formulation and Administration

  • Formulation: The potassium salt of this compound is often used due to its improved solubility compared to the parent compound. It can be dissolved in saline, potentially at a slightly alkaline pH (e.g., pH 9) to aid dissolution.

  • Administration Route: this compound is administered via intravenous (IV) bolus injection through the cannulated jugular vein.

  • Dosing Regimen:

    • A cumulative dosing schedule is typically employed.

    • Administer three successive doses of this compound (e.g., 5, 50, and 500 nmol in a volume of 0.5 mL) or a vehicle control (saline).

    • Allow a 10-minute interval between doses, or until cardiovascular parameters have returned to a stable baseline.

4.4. Desensitization Protocol

To assess if this compound causes receptor desensitization in vivo, a challenge dose of a full agonist can be administered after the this compound dosing regimen.

  • Following the three cumulative doses of saline or this compound, administer a single bolus dose of [Pyr1]apelin-13 (e.g., 50 nmol).

  • Measure the cardiovascular response to [Pyr1]apelin-13.

  • Compare the response in this compound-pretreated animals to the response in saline-pretreated animals. A non-significant difference suggests a lack of receptor desensitization by this compound.

4.5. Data Acquisition and Analysis

  • Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment using a suitable data acquisition system.

  • Statistical Analysis:

    • Express data as mean ± SEM.

    • Compare the cardiovascular responses at each dose of this compound to the corresponding time point in the saline-treated control group.

    • A Student's t-test or ANOVA followed by a post-hoc test can be used for statistical comparison. A p-value of < 0.05 is typically considered statistically significant.

4.6. Plasma Sample Analysis (Optional)

  • Sample Collection: At the end of the experiment, blood can be collected via cardiac puncture into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Analysis: The concentration of this compound in plasma samples can be determined using mass spectrometry to assess the pharmacokinetic profile of the compound. A study reported a mean plasma concentration of 25.4 ± 2.5 μM in rats treated with this compound.

References

Application Notes and Protocols for CMF019 in Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF019 is a potent and selective small molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis.[1][2] Notably, this compound acts as a biased agonist, preferentially activating the Gαi signaling pathway over the β-arrestin recruitment pathway.[3] This biased agonism is of significant interest for therapeutic applications, particularly in cardiovascular diseases such as pulmonary arterial hypertension (PAH), as it may offer beneficial effects while minimizing adverse effects associated with β-arrestin signaling.

These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to investigate its biological activity and signaling pathways.

Data Presentation

Table 1: Binding Affinity of this compound for the Apelin Receptor

SpeciesTissue/Cell LinepKi (mean ± SEM)
HumanLeft Ventricle Homogenate8.58 ± 0.04
RatWhole Heart Homogenate8.49 ± 0.04
MouseWhole Heart Homogenate8.71 ± 0.06
HumanCHO cells expressing apelin receptor7.61 ± 0.14

Table 2: Functional Potency of this compound in Cell-Based Assays

AssayAgonistpD2 (mean ± SEM)
Gαi Activation (cAMP inhibition)This compound10.00 ± 0.13
[Pyr¹]apelin-139.34 ± 0.15
β-arrestin RecruitmentThis compound6.65 ± 0.15
[Pyr¹]apelin-138.65 ± 0.10
Receptor InternalizationThis compound6.16 ± 0.21
[Pyr¹]apelin-139.28 ± 0.10

Table 3: Effect of this compound on Endothelial Cell Apoptosis

TreatmentCondition% Apoptotic Cells (Annexin V+/PI-) (mean ± SEM)
Control (EBM-2 + 2% FBS)Untreated-
TNFα (1.5 ng/ml) + CHX (20 µg/ml)Apoptosis Induction19.54 ± 1.76
TNFα + CHX + rhVEGF (10 ng/ml)Positive Control11.59 ± 1.85
TNFα + CHX + this compound (1 µM)This compound Treatment5.66 ± 0.97
TNFα + CHX + this compound (10 µM)This compound Treatment4.38 ± 1.48 (not statistically significant)

Signaling Pathway

The apelin receptor (APJ) can signal through two main pathways upon agonist binding: the Gαi protein-dependent pathway and the β-arrestin-dependent pathway. This compound demonstrates significant bias towards the Gαi pathway.

G_protein_biased_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects APJ Apelin Receptor (APJ) G_protein Gαi/βγ APJ->G_protein Gαi activation beta_arrestin β-arrestin APJ->beta_arrestin Recruitment (low potency) G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma Internalization Receptor Internalization beta_arrestin->Internalization This compound This compound This compound->APJ Agonist Binding AC Adenylyl Cyclase G_alpha_i->AC Cardiac_Contractility Increased Cardiac Contractility G_alpha_i->Cardiac_Contractility Akt Akt (Phosphorylation) G_beta_gamma->Akt ERK12 ERK1/2 (Phosphorylation) G_beta_gamma->ERK12 cAMP cAMP AC->cAMP  ATP eNOS eNOS (Phosphorylation) Akt->eNOS Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival Vasodilation Vasodilation eNOS->Vasodilation

Caption: this compound biased signaling at the apelin receptor.

Experimental Protocols

1. Gαi Activation Assay (cAMP Inhibition)

This protocol is to determine the potency of this compound in activating the Gαi pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Line: CHO or HEK293 cells stably expressing the human apelin receptor.

  • Materials:

    • This compound

    • [Pyr¹]apelin-13 (as a reference agonist)

    • Forskolin (to stimulate cAMP production)

    • Cell culture medium (e.g., DMEM/F12)

    • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

    • cAMP assay kit (e.g., HTRF, ELISA)

    • 384-well white assay plates

  • Procedure:

    • Seed cells in assay plates and incubate overnight to form a confluent monolayer.

    • Prepare serial dilutions of this compound and [Pyr¹]apelin-13 in assay buffer.

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Add the diluted compounds to the wells.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The optimal concentration of forskolin should be determined empirically (typically EC80).

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

    • Plot the concentration-response curves and calculate the pD2 values.

2. β-arrestin Recruitment Assay

This assay measures the ability of this compound to induce the recruitment of β-arrestin to the apelin receptor.

  • Cell Line: U2OS or HEK293 cells co-expressing the human apelin receptor fused to a tag (e.g., Prolink) and β-arrestin fused to a complementary enzyme fragment (e.g., EA).

  • Materials:

    • This compound

    • [Pyr¹]apelin-13

    • Assay buffer

    • Substrate for the enzyme complementation assay (e.g., PathHunter assay)

    • White-walled, clear-bottom 384-well assay plates

  • Procedure:

    • Plate the cells in the assay plates and incubate overnight.

    • Prepare serial dilutions of this compound and [Pyr¹]apelin-13 in assay buffer.

    • Add the diluted compounds to the cells.

    • Incubate at 37°C for 90 minutes.

    • Add the detection reagents according to the assay kit manufacturer's protocol.

    • Incubate at room temperature for 60 minutes.

    • Measure the luminescence signal using a plate reader.

    • Plot the concentration-response curves and determine the pD2 values.

3. Endothelial Cell Apoptosis Rescue Assay

This protocol assesses the ability of this compound to protect human pulmonary artery endothelial cells (PAECs) from induced apoptosis.

  • Cell Line: Human Pulmonary Artery Endothelial Cells (PAECs).

  • Materials:

    • This compound (1 µM and 10 µM)

    • Recombinant human Vascular Endothelial Growth Factor (rhVEGF, 10 ng/ml) as a positive control.

    • Tumor Necrosis Factor-α (TNFα, 1.5 ng/ml)

    • Cycloheximide (CHX, 20 µg/ml)

    • Endothelial Growth Medium-2 (EGM-2) with 10% FBS.

    • Endothelial Basal Medium-2 (EBM-2) with 2% FBS.

    • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

    • 6-well tissue culture plates.

  • Procedure:

    • Seed PAECs in 6-well plates at a density of 200,000 cells/well in EGM-2 with 10% FBS and allow them to attach overnight.

    • The next day, wash the cells with PBS and replace the medium with EBM-2 containing 2% FBS.

    • To induce apoptosis, treat the cells with TNFα (1.5 ng/ml) and CHX (20 µg/ml) for 5 hours.

    • Following the 5-hour incubation, add this compound (1 µM or 10 µM) or rhVEGF (10 ng/ml) to the respective wells containing TNFα/CHX and incubate for a further 18 hours.

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS and resuspend them in 1X binding buffer.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V+/PI-) cells.

apoptosis_workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 seed_cells Seed PAECs in 6-well plates (200,000 cells/well) incubate_overnight Incubate overnight seed_cells->incubate_overnight wash_cells Wash with PBS incubate_overnight->wash_cells change_medium Change to EBM-2 + 2% FBS wash_cells->change_medium induce_apoptosis Add TNFα (1.5 ng/ml) + CHX (20 µg/ml) Incubate for 5 hours change_medium->induce_apoptosis add_treatment Add this compound (1 or 10 µM) or rhVEGF (10 ng/ml) induce_apoptosis->add_treatment incubate_18h Incubate for 18 hours add_treatment->incubate_18h harvest_cells Harvest cells (Trypsinization) incubate_18h->harvest_cells stain_cells Stain with Annexin V-FITC and PI harvest_cells->stain_cells analyze Analyze by Flow Cytometry stain_cells->analyze

Caption: Workflow for the endothelial cell apoptosis rescue assay.

References

Preparation of CMF019 Stock Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of CMF019, a potent and selective small-molecule agonist for the apelin receptor. Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in downstream experiments investigating its therapeutic potential in areas such as cardiovascular disease.

This compound: Key Properties for Stock Solution Preparation

A summary of the essential chemical and physical properties of this compound is presented in the table below. This information is vital for accurate calculations and proper handling during the preparation of stock solutions.

PropertyValueSource(s)
CAS Number 1586787-08-7[1][2]
Molecular Formula C25H33N3O3S[1][2][3]
Molecular Weight 455.62 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a commonly used concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before use. This prevents condensation from forming on the compound and in the solvent.

  • Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.556 mg of this compound.

    • Calculation:

      • Molarity (M) = moles of solute / Liters of solution

      • Moles = Molarity x Liters

      • Moles = 0.010 mol/L * 0.001 L = 0.00001 mol

      • Mass (g) = moles * Molecular Weight ( g/mol )

      • Mass (g) = 0.00001 mol * 455.62 g/mol = 0.004556 g = 4.556 mg

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder. For a 10 mM solution, if you weighed 4.556 mg of this compound, you would add 1 mL of DMSO.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.

Workflow for this compound Stock Solution Preparation

CMF019_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh Equilibrate Reagents add_dmso Add Anhydrous DMSO weigh->add_dmso Transfer to Vial dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Ensure Complete Dissolution store Store at -20°C or -80°C aliquot->store use Use in Experiments store->use

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of this compound

This compound is an agonist of the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR). Its binding initiates a signaling cascade that has shown potential therapeutic effects in cardiovascular conditions.

CMF019_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound apj Apelin Receptor (APJ) This compound->apj Binds to g_protein G Protein Activation apj->g_protein Activates downstream Downstream Effectors g_protein->downstream response Cellular Response (e.g., Vasodilation) downstream->response

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for CMF019-Induced Cardiac Contractility In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF019 is a potent, orally active, and selective small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor.[1][2] It exhibits significant bias towards the Gαi signaling pathway over β-arrestin recruitment and receptor internalization.[3][4][5] This biased agonism is thought to confer therapeutic benefits in cardiovascular conditions like heart failure and pulmonary arterial hypertension by enhancing cardiac contractility and promoting vasodilation without causing receptor desensitization. These application notes provide detailed protocols for inducing and assessing this compound-mediated cardiac contractility in a preclinical in vivo setting, based on published studies.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key cardiac contractility parameters in male Sprague-Dawley rats following intravenous administration.

Table 1: Effect of this compound on Cardiac Contractility (dP/dtMAX)

Dosage (nmol)Change in dP/dtMAX (mmHg/s)Significance (p-value)Reference
500606 ± 112< 0.001
5000833 ± 152< 0.01
500251 ± 89< 0.05

Table 2: Hemodynamic Effects of this compound

Dosage (nmol)ParameterChangeSignificance (p-value)Reference
50Stroke Volume2.63 ± 0.82 RVU< 0.01
500Stroke Volume2.48 ± 0.87 RVU< 0.05
50Cardiac Output1097 ± 284 RVU/min< 0.01
500Cardiac Output1012 ± 340 RVU/min< 0.05
500Heart Rate5.46 ± 2.32 BPM< 0.05
50LVSP-1.88 ± 0.57 mmHg< 0.01
500LVSP-2.23 ± 0.80 mmHg< 0.05

Signaling Pathway

This compound acts as a biased agonist at the apelin receptor (APJ). Upon binding, it preferentially activates the Gαi protein subunit, leading to downstream signaling cascades that result in increased cardiac contractility. This is in contrast to the endogenous ligand, apelin, which activates both G-protein and β-arrestin pathways. The bias of this compound towards Gαi is believed to be beneficial for chronic treatment by avoiding receptor desensitization and internalization mediated by β-arrestin.

cluster_cell Cardiomyocyte This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Binds G_protein Gαi/o APJ->G_protein Preferentially Activates Beta_arrestin β-arrestin APJ->Beta_arrestin Weakly Recruits Downstream Downstream Signaling (e.g., adenylyl cyclase inhibition) G_protein->Downstream Internalization Receptor Internalization (Reduced) Beta_arrestin->Internalization Contractility Increased Cardiac Contractility Downstream->Contractility

Caption: this compound biased signaling at the apelin receptor.

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiac Contractility in Rats

This protocol details the methodology for evaluating the acute effects of this compound on cardiac function in anesthetized rats.

Materials:

  • This compound (potassium salt recommended for better solubility)

  • Saline (0.9%, pH 9 for this compound dissolution)

  • Male Sprague-Dawley rats (270-275 g)

  • Isoflurane for anesthesia

  • Pressure-volume catheter

  • Jugular vein cannula

  • Femoral artery catheter (optional, for blood pressure monitoring)

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with 3% isoflurane for induction, maintained at 1.5-2.5% during surgery.

    • Ensure the absence of pain reflexes (e.g., hind-paw pinch test).

    • Insert a pressure-volume catheter into the left ventricle via the right carotid artery to measure cardiac parameters.

    • Cannulate the jugular vein for intravenous drug administration.

    • (Optional) Cannulate the femoral artery to monitor peripheral blood pressure.

    • Allow the animal to stabilize before commencing the experiment.

  • Drug Preparation and Administration:

    • Dissolve the potassium salt of this compound in 0.9% saline at pH 9.

    • Administer cumulative bolus doses of this compound (e.g., 50, 500, 5000 nmol in a volume of 0.5 mL) intravenously through the jugular vein cannula.

    • Administer a saline flush (0.1 mL) after each dose.

    • Allow a 10-minute interval between doses or until a stable baseline is re-established.

    • A control group should receive vehicle (0.9% saline, pH 9) injections.

  • Data Acquisition and Analysis:

    • Continuously record left ventricular pressure and volume.

    • Calculate cardiac parameters including:

      • Maximum rate of pressure development (dP/dtMAX) as an index of cardiac contractility.

      • Stroke Volume (SV)

      • Cardiac Output (CO)

      • Heart Rate (HR)

      • Left Ventricular Systolic Pressure (LVSP)

    • Compare the changes in these parameters from baseline after each this compound dose to the vehicle control group using appropriate statistical tests (e.g., two-tailed Student's t-test or ANOVA).

cluster_prep Animal Preparation cluster_admin Drug Administration cluster_acq Data Acquisition & Analysis Anesthesia Anesthetize Rat (Isoflurane) Catheterization Catheterize: - Left Ventricle (PV) - Jugular Vein (IV) - Femoral Artery (BP) Anesthesia->Catheterization Injection Administer Cumulative IV Bolus Doses Catheterization->Injection Dose_Prep Prepare this compound Doses (50, 500, 5000 nmol) Dose_Prep->Injection Flush Saline Flush Injection->Flush Record Record Hemodynamic Data Flush->Record Analyze Analyze dP/dtMAX, SV, CO, HR Record->Analyze Statistics Statistical Comparison to Vehicle Control Analyze->Statistics

Caption: Experimental workflow for in vivo cardiac assessment.

Protocol 2: Assessment of Apelin Receptor Desensitization In Vivo

This protocol is designed to determine if pre-treatment with this compound desensitizes the apelin receptor to a subsequent challenge with an apelin agonist.

Materials:

  • Same as Protocol 1

  • [Pyr1]apelin-13

Procedure:

  • Animal and Drug Preparation:

    • Prepare the animals and this compound as described in Protocol 1.

    • Prepare a solution of [Pyr1]apelin-13.

  • Dosing Schedule:

    • Divide animals into three groups:

      • Group 1 (Vehicle Control): Administer three consecutive doses of saline.

      • Group 2 (this compound): Administer three increasing doses of this compound (e.g., 50, 500, 5000 nmol).

      • Group 3 (Apelin Control): Administer three increasing doses of [Pyr1]apelin-13.

    • Maintain a 10-minute interval between each dose.

  • Challenge Dose:

    • Following the third dose in each group, administer a challenge dose of 50 nmol [Pyr1]apelin-13 to all animals.

  • Data Analysis:

    • Measure the cardiac response to the challenge dose of [Pyr1]apelin-13 in all three groups.

    • Compare the magnitude of the response in the this compound-pretreated group to the vehicle control group. A similar response indicates a lack of receptor desensitization by this compound.

cluster_groups Treatment Groups (3 Doses) Group1 Group 1: Saline x 3 Challenge Challenge Dose: 50 nmol [Pyr1]apelin-13 (All Groups) Group1->Challenge Group2 Group 2: This compound x 3 Group2->Challenge Group3 Group 3: [Pyr1]apelin-13 x 3 Group3->Challenge Analysis Analyze Cardiac Response to Challenge Dose Challenge->Analysis

Caption: Dosing schedule for receptor desensitization study.

References

Application Notes and Protocols: Utilizing CMF019 in Apoptosis Assays with Pulmonary Artery Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CMF019, a small molecule apelin receptor agonist, in apoptosis assays with Pulmonary Artery Endothelial Cells (PAECs). This document includes an overview of this compound's mechanism of action, detailed experimental protocols, and data presentation guidelines.

Introduction to this compound

This compound is a potent and selective small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor.[1][2] A key characteristic of this compound is its biased agonism. It preferentially activates G protein signaling pathways (specifically Gαi) over β-arrestin recruitment and receptor internalization, with a bias of approximately 400-fold for the Gαi pathway over the β-arrestin pathway.[3][4] This biased signaling is thought to contribute to its therapeutic potential in cardiovascular conditions like pulmonary arterial hypertension by promoting beneficial effects while minimizing receptor desensitization.[5]

Recent studies have demonstrated that this compound exhibits disease-modifying potential by protecting human PAECs from apoptosis. This anti-apoptotic effect is significant in the context of pulmonary arterial hypertension, where endothelial cell apoptosis is an early pathogenic event.

Mechanism of Action in PAEC Apoptosis

This compound exerts its anti-apoptotic effects by activating the apelin receptor on PAECs. While the precise downstream signaling cascade is still under investigation, it is proposed that the G protein-biased signaling initiated by this compound leads to the activation of pro-survival pathways and the inhibition of pro-apoptotic pathways. Apelin receptor activation has been shown to promote the phosphorylation of ERK1/2 and downregulate the JNK and p-38 pathways in other cell types, which are known to be involved in apoptosis regulation. In PAECs, this compound has been shown to rescue cells from apoptosis induced by tumor necrosis factor α (TNFα) and cycloheximide (CHX).

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular APJ Apelin Receptor (APJ) G_protein G Protein (Gαi) APJ->G_protein Activates This compound This compound This compound->APJ Binds and activates Survival_Pathways Pro-survival Pathways (e.g., ERK1/2) G_protein->Survival_Pathways Stimulates Apoptotic_Pathways Pro-apoptotic Pathways (e.g., JNK, p38) G_protein->Apoptotic_Pathways Inhibits Apoptosis Apoptosis Survival_Pathways->Apoptosis Inhibits Apoptotic_Pathways->Apoptosis Promotes

Proposed signaling pathway of this compound in preventing PAEC apoptosis.

Data Presentation

The following table summarizes the quantitative data from a study investigating the anti-apoptotic effects of this compound on human PAECs. Apoptosis was induced with TNFα/CHX.

Treatment GroupConcentrationPercentage of Apoptotic Cells (Annexin V+/PI-)Statistical Significance (vs. TNFα/CHX)
Control (EBM-2 2% FBS)-Not specified, baseline-
TNFα/CHX1.5 ng/ml / 20 µg/ml19.54 ± 1.76%-
rhVEGF (Positive Control)10 ng/ml11.59 ± 1.85%p < 0.01
This compound1 µM5.66 ± 0.97%p < 0.01
This compound10 µM4.38 ± 1.48%Not significant

Data sourced from Read et al., 2021.

Experimental Protocols

Culturing Human Pulmonary Artery Endothelial Cells (HPAECs)

A detailed protocol for culturing HPAECs can be found on the Sigma-Aldrich website and should be followed for optimal cell health and experimental reproducibility.

Key Considerations:

  • Media: Use Endothelial Cell Growth Medium.

  • Flasks: Prepare T-75 flasks with the appropriate volume of medium.

  • Thawing and Plating: Follow the recommended procedure for thawing cryopreserved cells and plate at the suggested density.

  • Subculturing: Subculture the cells when they reach approximately 80% confluency.

Annexin V/PI Apoptosis Assay with this compound

This protocol is adapted from the methodology described by Read et al., 2021.

start Seed PAECs induce_apoptosis Induce Apoptosis with TNFα (1.5 ng/ml) and CHX (20 µg/ml) for 5 hours start->induce_apoptosis treat Treat with this compound (1-10 µM) or rhVEGF (10 ng/ml) for 18 hours induce_apoptosis->treat harvest Wash, Trypsinize, and Harvest Cells treat->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptosis analyze->end

Experimental workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Human Pulmonary Artery Endothelial Cells (PAECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor α (TNFα)

  • Cycloheximide (CHX)

  • This compound

  • Recombinant Human Vascular Endothelial Growth Factor (rhVEGF) as a positive control

  • Phosphate Buffered Saline (PBS)

  • Trypsin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow Cytometer

Procedure:

  • Cell Seeding: Seed PAECs in appropriate culture plates and grow until they reach the desired confluency (e.g., 80-90%).

  • Induction of Apoptosis:

    • Aspirate the growth medium.

    • Add fresh medium containing 2% FBS along with TNFα (1.5 ng/ml) and CHX (20 µg/ml) to the experimental wells.

    • Incubate for 5 hours.

  • Treatment with this compound:

    • Prepare solutions of this compound (e.g., 1 µM and 10 µM) and rhVEGF (10 ng/ml) in the medium.

    • Add the respective treatments to the designated wells.

    • Include a vehicle control group.

    • Incubate for an additional 18 hours.

  • Cell Harvesting:

    • Wash the cells with PBS.

    • Trypsinize the cells to detach them from the plate.

    • Transfer the cell suspension to flow cytometry tubes.

  • Staining:

    • Centrifuge the cells and resuspend them in 1x Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell populations to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

TUNEL Assay (General Protocol for Adaptation)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Procedure Outline:

  • Cell Culture and Treatment: Culture and treat PAECs with an apoptosis inducer and this compound as described in the Annexin V/PI assay protocol.

  • Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the TUNEL reagents.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.

Caspase Activity Assay (General Protocol for Adaptation)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Assays to measure its activity can provide further evidence of apoptosis.

Procedure Outline:

  • Cell Lysis: After treatment with an apoptosis inducer and this compound, lyse the PAECs to release the cellular contents, including caspases.

  • Caspase Reaction: Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3).

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.

This compound This compound APJ Apelin Receptor (APJ) This compound->APJ G_protein G Protein Signaling APJ->G_protein Strongly Activates Beta_arrestin β-arrestin Signaling APJ->Beta_arrestin Weakly Activates Therapeutic_Effects Therapeutic Effects (e.g., anti-apoptosis, vasodilation) G_protein->Therapeutic_Effects Receptor_Desensitization Receptor Desensitization/ Internalization Beta_arrestin->Receptor_Desensitization

Biased agonism of this compound at the apelin receptor.

Conclusion

This compound is a valuable tool for studying the role of the apelin receptor in endothelial cell survival and for developing novel therapeutics for diseases such as pulmonary arterial hypertension. The provided protocols and data serve as a starting point for researchers to investigate the anti-apoptotic effects of this compound in PAECs. It is recommended to optimize assay conditions for specific experimental setups.

References

CMF019: A Tool for Dissecting G Protein vs. β-Arrestin Signaling at the Apelin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CMF019 is a potent, small-molecule agonist of the apelin receptor (APJ), a Class A G protein-coupled receptor (GPCR).[1] A key characteristic of this compound is its significant bias towards the G protein signaling pathway over the β-arrestin pathway.[2][3][4][5] This biased agonism makes this compound an invaluable pharmacological tool for investigating the distinct physiological roles of these two major GPCR signaling cascades. These notes provide detailed protocols for utilizing this compound to study G protein versus β-arrestin pathways, along with quantitative data to guide experimental design and interpretation.

The apelin receptor signals through two primary pathways upon activation: the canonical G protein pathway (primarily Gαi), which leads to downstream effects like inhibition of adenylyl cyclase, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling. This compound preferentially activates the Gαi pathway, with significantly lower potency for β-arrestin recruitment and subsequent receptor internalization. This property allows for the selective interrogation of G protein-mediated effects of apelin receptor activation in various physiological and pathological contexts, including cardiovascular function and endothelial cell apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and functional potency of this compound in comparison to the endogenous agonist, [Pyr¹]apelin-13.

Table 1: Radioligand Binding Affinity of this compound

SpeciesTissue/Cell LineRadioligandpKi (this compound)
HumanLeft Ventricle[¹²⁵I]-(Pyr¹)Apelin-138.58 ± 0.04
HumanCHO cells[¹²⁵I]-(Pyr¹)Apelin-137.61 ± 0.14
RatHeart Homogenate[¹²⁵I]-(Pyr¹)Apelin-138.49 ± 0.04
MouseHeart Homogenate[¹²⁵I]-(Pyr¹)Apelin-138.71 ± 0.06

Table 2: In Vitro Functional Potency and Bias of this compound vs. [Pyr¹]apelin-13

AssayThis compound (pD₂)[Pyr¹]apelin-13 (pD₂)Bias Factor (Gαi vs. β-arrestin)Bias Factor (Gαi vs. Internalization)
Gαi Activation (cAMP inhibition)10.00 ± 0.139.34 ± 0.15~400~6000
β-arrestin Recruitment6.65 ± 0.158.65 ± 0.10
Receptor Internalization6.16 ± 0.219.28 ± 0.10

Signaling Pathways and Biased Agonism

The following diagram illustrates the differential signaling pathways activated by a balanced agonist like [Pyr¹]apelin-13 versus a G protein-biased agonist like this compound at the apelin receptor.

cluster_0 Balanced Agonist ([Pyr¹]apelin-13) cluster_1 G Protein-Biased Agonist (this compound) Balanced Agonist Balanced Agonist Apelin Receptor Apelin Receptor Balanced Agonist->Apelin Receptor G Protein Activation G Protein Activation Apelin Receptor->G Protein Activation β-arrestin Recruitment β-arrestin Recruitment Apelin Receptor->β-arrestin Recruitment G Protein Signaling G Protein Signaling G Protein Activation->G Protein Signaling β-arrestin Signaling β-arrestin Signaling β-arrestin Recruitment->β-arrestin Signaling Receptor Internalization Receptor Internalization β-arrestin Recruitment->Receptor Internalization Biased Agonist Biased Agonist Apelin Receptor_2 Apelin Receptor Biased Agonist->Apelin Receptor_2 G Protein Activation_2 G Protein Activation Apelin Receptor_2->G Protein Activation_2 β-arrestin Recruitment_2 β-arrestin Recruitment Apelin Receptor_2->β-arrestin Recruitment_2 G Protein Signaling_2 G Protein Signaling G Protein Activation_2->G Protein Signaling_2 β-arrestin Signaling_2 β-arrestin Signaling β-arrestin Recruitment_2->β-arrestin Signaling_2 Receptor Internalization_2 Receptor Internalization β-arrestin Recruitment_2->Receptor Internalization_2

Caption: Differential signaling of balanced vs. G protein-biased agonists.

Experimental Protocols

Here are detailed protocols for key experiments to characterize the biased agonism of this compound.

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the apelin receptor.

Start Start Prepare Membranes Prepare Membranes (e.g., from heart tissue or CHO cells expressing APJ) Start->Prepare Membranes Incubate Incubate Membranes with [¹²⁵I]-(Pyr¹)Apelin-13 and varying concentrations of this compound Prepare Membranes->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (gamma counter) Separate->Quantify Analyze Analyze data to determine IC₅₀ and Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues (e.g., human, rat, or mouse heart) or cultured cells overexpressing the apelin receptor (e.g., CHO-APJ cells).

  • Incubation: In a 96-well plate, incubate a fixed concentration of [¹²⁵I]-(Pyr¹)Apelin-13 with varying concentrations of this compound and a constant amount of membrane preparation in a suitable binding buffer.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a defined period (e.g., 60 minutes) at room temperature.

  • Separation: Rapidly separate bound from free radioligand by filtration through a glass fiber filter plate.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Gαi Activation Assay (cAMP Inhibition)

This assay measures the potency of this compound in activating the Gαi signaling pathway by quantifying the inhibition of forskolin-stimulated cAMP production.

Methodology:

  • Cell Culture: Plate cells expressing the apelin receptor (e.g., CHO-K1 cells) in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound or [Pyr¹]apelin-13, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the pD₂ (-logEC₅₀) and Emax values.

β-Arrestin Recruitment Assay

This assay quantifies the ability of this compound to induce the recruitment of β-arrestin to the activated apelin receptor.

Start Start Transfect Cells Transfect cells with APJ and β-arrestin constructs (e.g., with reporter tags like BRET or enzyme fragments) Start->Transfect Cells Plate Cells Plate transfected cells in a microplate Transfect Cells->Plate Cells Add Agonist Add varying concentrations of this compound Plate Cells->Add Agonist Incubate Incubate to allow for β-arrestin recruitment Add Agonist->Incubate Measure Signal Measure reporter signal (e.g., luminescence or fluorescence) Incubate->Measure Signal Analyze Data Analyze dose-response to determine pD₂ Measure Signal->Analyze Data End End Analyze Data->End

Caption: Workflow for a typical β-arrestin recruitment assay.

Methodology:

  • Cell Line: Use a cell line engineered to express the apelin receptor and a β-arrestin fusion protein with a reporter system (e.g., DiscoverX PathHunter β-arrestin assay).

  • Cell Plating: Plate the cells in a 96- or 384-well plate and incubate overnight.

  • Agonist Addition: Add varying concentrations of this compound or a reference agonist.

  • Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence).

  • Data Analysis: Plot the signal against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to obtain pD₂ and Emax values.

In Vivo Cardiovascular Studies in Rodents

This protocol outlines the assessment of the in vivo cardiovascular effects of this compound.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats. All procedures must be approved by the local ethics committee.

  • Anesthesia and Catheterization: Anesthetize the rats and perform left ventricular and femoral artery catheterization to measure cardiac and vascular parameters.

  • Drug Administration: Administer bolus intravenous injections of this compound at increasing doses (e.g., 50 nmol, 500 nmol).

  • Data Acquisition: Continuously record cardiovascular parameters, including heart rate, blood pressure, cardiac contractility (dP/dtmax), stroke volume, and cardiac output.

  • Desensitization Protocol: To assess receptor desensitization, administer multiple doses of this compound followed by a challenge with [Pyr¹]apelin-13 to determine if the response to the endogenous agonist is blunted.

  • Data Analysis: Analyze the changes in cardiovascular parameters from baseline for each dose of this compound.

Conclusion

This compound is a powerful tool for the selective investigation of G protein-mediated signaling of the apelin receptor. Its strong bias away from the β-arrestin pathway allows researchers to delineate the specific contributions of G protein activation to the physiological and pathophysiological effects of the apelin system. The protocols provided here offer a starting point for utilizing this compound to advance our understanding of GPCR signaling and to explore novel therapeutic strategies targeting the apelin receptor.

References

Application Notes and Protocols for CMF019 Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF019 is a potent, orally active, small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). Notably, this compound exhibits significant biased agonism, preferentially activating the Gαi signaling pathway over β-arrestin recruitment and receptor internalization. This biased signaling profile is of therapeutic interest, particularly in the context of cardiovascular diseases such as pulmonary arterial hypertension, as it may offer beneficial effects while minimizing adverse reactions associated with β-arrestin signaling.

These application notes provide detailed protocols for conducting in vitro and in vivo dose-response studies to characterize the activity of this compound. The protocols cover methods to determine binding affinity, functional potency and bias, and in vivo cardiovascular effects.

Data Presentation

In Vitro Dose-Response Data Summary

The following table summarizes representative quantitative data from in vitro assays characterizing the interaction of this compound with the human apelin receptor.

Assay TypeParameterThis compound[Pyr¹]apelin-13 (Reference Agonist)
Radioligand BindingpKi8.58 ± 0.04N/A
Gαi Activation (cAMP Inhibition)pD210.00 ± 0.139.34 ± 0.15
β-Arrestin RecruitmentpD26.65 ± 0.158.65 ± 0.10
Receptor InternalizationpD26.16 ± 0.219.28 ± 0.10
Endothelial Cell Apoptosis Rescue% Rescue at 1 µM5.66 ± 0.97%N/A

Data compiled from published studies.

In Vivo Dose-Response Data Summary (Rat Model)

This table presents a summary of in vivo cardiovascular responses to intravenously administered this compound in anesthetized rats.

ParameterDose (nmol)Response
Cardiac Contractility500↑ 606 ± 112 mmHg/s
Femoral Artery Pressure50↓ 4.16 ± 1.18 mmHg
Femoral Artery Pressure500↓ 6.62 ± 1.85 mmHg
Cardiac Output50↑ 1,097 ± 284 RVU/min
Cardiac Output500↑ 1,012 ± 340 RVU/min

Data from studies in Sprague-Dawley rats.

Signaling Pathways and Experimental Workflows

This compound Biased Signaling at the Apelin Receptor

cluster_membrane cluster_G_protein cluster_arrestin cluster_downstream This compound This compound APJ Apelin Receptor (APJ) This compound->APJ High Affinity Binding Gai Gαi APJ->Gai Strong Activation (Biased) Barr β-Arrestin APJ->Barr Weak Activation AC Adenylyl Cyclase Gai->AC Inhibition Akt Akt Phosphorylation Gai->Akt Cardio Cardioprotective Effects (e.g., Increased Contractility) Gai->Cardio Gbg Gβγ Internalization Receptor Internalization Barr->Internalization cAMP cAMP AC->cAMP Conversion of ATP eNOS eNOS Phosphorylation Akt->eNOS Vaso Vasodilation eNOS->Vaso Desensitization Desensitization Internalization->Desensitization

Caption: Biased signaling of this compound at the apelin receptor.

General In Vitro Dose-Response Experimental Workflow

start Prepare Cell Culture (e.g., CHO-K1 expressing APJ) assay_plate Seed Cells in Assay Plate start->assay_plate compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells with This compound Dilutions compound_prep->treatment assay_plate->treatment incubation Incubate for Defined Period treatment->incubation detection Perform Assay-Specific Detection Step incubation->detection data_acq Data Acquisition (e.g., Plate Reader) detection->data_acq analysis Data Analysis (Dose-Response Curve Fitting) data_acq->analysis end Determine pD2/pKi analysis->end

Caption: Workflow for in vitro dose-response experiments.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the apelin receptor.

Materials:

  • HEK293 cells stably expressing the human apelin receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [¹²⁵I]-[Pyr¹]apelin-13.

  • This compound.

  • Non-specific binding control: High concentration of unlabeled [Pyr¹]apelin-13 (e.g., 1 µM).

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-APJ cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-[Pyr¹]apelin-13 (typically at its Kd), and serial dilutions of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + 1 µM unlabeled apelin).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for 1-2 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition binding model to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Gαi Activation Assay (cAMP Inhibition)

Objective: To measure the functional potency (EC₅₀ or pD2) of this compound in activating the Gαi signaling pathway.

Materials:

  • CHO-K1 cells stably expressing the human apelin receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • This compound.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Procedure:

  • Cell Preparation:

    • Seed CHO-K1-APJ cells into a 384-well plate and incubate overnight.

  • Assay:

    • Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor like IBMX.

    • Add serial dilutions of this compound to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and a maximal inhibition control.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and calculate the pD2.

Protocol 3: In Vitro β-Arrestin Recruitment Assay

Objective: To determine the potency of this compound in inducing β-arrestin recruitment to the apelin receptor.

Materials:

  • U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter or Tango assay systems) expressing the human apelin receptor.

  • Assay-specific reagents (e.g., substrate for enzyme complementation).

  • This compound.

Procedure:

  • Cell Plating:

    • Plate the engineered cells in a white, clear-bottom 384-well plate and incubate overnight.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells.

  • Incubation:

    • Incubate the plate for 60-90 minutes at 37°C.

  • Detection:

    • Add the detection reagents according to the assay manufacturer's instructions.

    • Incubate for a further 60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescent or fluorescent signal using a plate reader.

    • Plot the signal against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ and pD2.

Protocol 4: In Vivo Cardiovascular Dose-Response Study in Rats

Objective: To evaluate the dose-dependent effects of this compound on cardiovascular parameters in an in vivo model.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Pressure-volume (PV) loop catheter.

  • Data acquisition system.

  • This compound formulated for intravenous injection.

  • Saline (vehicle control).

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain a stable plane of anesthesia.

    • Intubate the trachea and provide mechanical ventilation.

CMF019: Application in Preclinical Models of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure. The apelin receptor (APJ) has emerged as a promising therapeutic target in PAH. CMF019 is a potent, orally active, small-molecule agonist of the apelin receptor with a strong bias towards G protein signaling over β-arrestin recruitment.[1][2][3] This biased agonism is hypothesized to provide the therapeutic benefits of apelin receptor activation, such as vasodilation and positive inotropic effects, while minimizing potential adverse effects associated with β-arrestin signaling, like receptor desensitization.[3][4] Preclinical studies using apelin receptor agonists have demonstrated significant therapeutic potential in attenuating the pathological features of PAH.

These application notes provide a comprehensive overview of the use of this compound in established preclinical models of PAH, specifically the monocrotaline (MCT) and Sugen/hypoxia (SuHx) induced models. While direct studies on this compound in these specific PAH models are not yet published, the data presented is based on the closely related biased apelin receptor agonist, MM07, and is expected to be highly relevant for guiding research with this compound.

Data Presentation

The following tables summarize the quantitative data from studies using the biased apelin receptor agonist MM07 in the monocrotaline-induced rat model of PAH. These results provide an expected therapeutic window for this compound.

Table 1: Effect of the Biased Apelin Receptor Agonist MM07 on Right Ventricular Systolic Pressure (RVSP) and Right Ventricular (RV) Hypertrophy in Monocrotaline (MCT)-Induced PAH in Rats.

GroupTreatmentRVSP (mmHg)RV/(LV+S) Ratio (Fulton's Index)
ControlSaline20.6 ± 1.20.23 ± 0.01
MCTSaline>40 (approx.)~0.50
MCTMM07 (1mg/kg/day, i.p.)28.8 ± 2.70.29 ± 0.01
ControlMM07 (1mg/kg/day, i.p.)20.6 ± 1.20.23 ± 0.01

LV+S: Left Ventricle + Septum

Table 2: Effect of the Biased Apelin Receptor Agonist MM07 on Pulmonary Vascular Remodeling in Monocrotaline (MCT)-Induced PAH in Rats.

GroupTreatmentFully Muscularized Vessels (%)Vessel Wall Thickness (%)
ControlSaline14 ± 110 ± 1
MCTSaline32 ± 121 ± 1
MCTMM07 (1mg/kg/day, i.p.)24 ± 216 ± 1
ControlMM07 (1mg/kg/day, i.p.)15 ± 110 ± 1

Experimental Protocols

Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats

This protocol describes the induction of PAH using a single subcutaneous injection of monocrotaline.

Materials:

  • Male Sprague-Dawley rats (180-200 g)

  • Monocrotaline (MCT)

  • 0.9% Saline

  • This compound

  • Vehicle for this compound (e.g., 0.5% Hydroxypropyl methylcellulose)

  • Syringes and needles for subcutaneous and intraperitoneal injections

Procedure:

  • PAH Induction:

    • On day 0, administer a single subcutaneous injection of MCT (60 mg/kg body weight) to the rats. Control animals should receive an equivalent volume of saline.

  • This compound Treatment:

    • Beginning on day 1, administer this compound or its vehicle daily via intraperitoneal injection for 21 days. A suggested starting dose for this compound, based on the effective dose of MM07, is 1 mg/kg body weight.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals' body weight and general health daily.

    • On day 21, perform terminal procedures for data collection.

    • Hemodynamic Assessment: Measure Right Ventricular Systolic Pressure (RVSP) via right heart catheterization.

    • Right Ventricular Hypertrophy: Excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Calculate the ratio of RV weight to (LV+S) weight (Fulton's Index).

    • Pulmonary Vascular Remodeling: Perfuse and fix the lungs for histological analysis. Quantify the muscularization of small pulmonary vessels and the medial wall thickness of arterioles using appropriate staining techniques (e.g., smooth muscle actin and elastic van Gieson staining).

Protocol 2: Sugen/Hypoxia (SuHx)-Induced Pulmonary Arterial Hypertension in Rats/Mice

This protocol describes a more severe and clinically relevant model of PAH induced by a combination of the VEGF receptor blocker Sugen 5416 and chronic hypoxia.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Sugen 5416 (SU5416)

  • Vehicle for SU5416 (e.g., DMSO and/or a mixture with saline)

  • Hypoxia chamber (10% O₂)

  • This compound

  • Vehicle for this compound

  • Syringes and needles for subcutaneous and intraperitoneal injections

Procedure:

  • PAH Induction:

    • On day 0, administer a single subcutaneous injection of SU5416 (20 mg/kg body weight).

    • Immediately following the injection, place the animals in a hypoxic chamber with 10% oxygen for 3 weeks. Control animals should be housed in normoxic conditions (room air).

  • This compound Treatment:

    • After the 3-week hypoxic period, return the animals to normoxic conditions.

    • Initiate daily treatment with this compound or vehicle via intraperitoneal injection. A suggested starting dose is 1 mg/kg body weight. The treatment duration can vary, with studies on similar compounds lasting for several weeks post-hypoxia.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals' well-being throughout the experiment.

    • At the end of the treatment period, perform terminal procedures.

    • Hemodynamic Assessment: Measure RVSP.

    • Right Ventricular Hypertrophy: Calculate the Fulton's Index.

    • Pulmonary Vascular Remodeling: Conduct histological analysis of the pulmonary vasculature to assess for vascular remodeling and the presence of plexiform-like lesions.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway in PAH This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Agonist G_protein Gαi/o APJ->G_protein Activates beta_arrestin β-arrestin (Biased against) APJ->beta_arrestin Weakly recruits eNOS eNOS Activation G_protein->eNOS Anti_apoptosis Anti-apoptosis of PAECs G_protein->Anti_apoptosis Positive_Inotropy Positive Inotropy G_protein->Positive_Inotropy NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation G cluster_1 Experimental Workflow: this compound in PAH Models Induction PAH Induction (MCT or SuHx) Treatment This compound Administration (Daily, i.p.) Induction->Treatment Monitoring Animal Monitoring (Weight, Health) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

Application Notes and Protocols for Measuring Vasodilatation Effects of CMF019 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF019 is a potent and selective small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor involved in the regulation of cardiovascular function. This compound exhibits a strong bias towards G protein signaling over β-arrestin recruitment, making it a promising therapeutic candidate for conditions such as heart failure and pulmonary arterial hypertension. One of the key pharmacological effects of this compound is the induction of vasodilatation, which contributes to its beneficial cardiovascular properties. These application notes provide detailed protocols for measuring the in vivo vasodilatory effects of this compound in a preclinical rodent model.

Mechanism of Action: this compound-Induced Vasodilatation

This compound mediates its vasodilatory effects by activating the apelin receptor on endothelial cells. This activation preferentially stimulates the Gαi protein signaling pathway, leading to a cascade of downstream events that culminate in the production of nitric oxide (NO), a potent vasodilator. The key steps in this pathway include the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS).

CMF019_Signaling_Pathway This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Binds to Gai Gαi APJ->Gai Activates Akt Akt (Protein Kinase B) Gai->Akt Leads to phosphorylation of eNOS eNOS (endothelial Nitric Oxide Synthase) Akt->eNOS Phosphorylates and activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces

This compound Signaling Pathway for Vasodilation.

Data Presentation: In Vivo Vasodilatory Effects of this compound

The vasodilatory effect of this compound can be quantified by measuring the reduction in peripheral artery pressure. The following table summarizes the dose-dependent effect of intravenously administered this compound on femoral artery pressure in anesthetized rats.

This compound Dose (nmol)Change in Femoral Artery Pressure (mmHg)Statistical Significance (p-value)
50-4.16 ± 1.18< 0.01
500-6.62 ± 1.85< 0.01
5000Not significant-

Data presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for assessing the in vivo vasodilatory effects of this compound. The primary method described is the direct measurement of arterial blood pressure via femoral artery catheterization. Additionally, complementary techniques using high-resolution ultrasound and laser Doppler flowmetry are outlined.

Protocol 1: In Vivo Measurement of Femoral Artery Blood Pressure in Anesthetized Rats

This protocol details the invasive method for direct and continuous measurement of arterial blood pressure to assess the vasodilatory effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., urethane or isoflurane)

  • Surgical board with temperature control

  • Surgical instruments (forceps, scissors, retractors)

  • Polyethylene tubing (PE-50) for catheterization

  • Heparinized saline (10 IU/mL)

  • Pressure transducer and data acquisition system

  • This compound solution for intravenous administration

  • Intravenous catheter (for drug administration)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Shave the inguinal area of the right hind limb and the ventral neck region.

    • Place the animal in a supine position on the surgical board and maintain body temperature at 37°C.

  • Femoral Artery Catheterization:

    • Make a small incision in the right inguinal region to expose the femoral artery and vein.

    • Carefully dissect the femoral artery from the surrounding connective tissue and femoral nerve.

    • Place two loose ligatures (surgical silk) around the artery, one proximal and one distal.

    • Tie the distal ligature securely.

    • Apply a micro-vessel clamp to the proximal portion of the artery.

    • Using fine scissors, make a small incision in the arterial wall between the clamp and the distal ligature.

    • Introduce the heparinized saline-filled PE-50 catheter into the artery and advance it towards the aorta.

    • Secure the catheter in place with the proximal ligature.

    • Connect the distal end of the catheter to the pressure transducer.

  • Intravenous Catheterization:

    • Expose the jugular vein through a midline incision in the neck.

    • Insert an intravenous catheter for the administration of this compound.

  • Data Acquisition and Drug Administration:

    • Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.

    • Record baseline mean arterial pressure (MAP).

    • Administer this compound intravenously at the desired doses (e.g., 50 nmol, 500 nmol).

    • Continuously record the arterial blood pressure to measure the change in MAP following this compound administration.

Femoral_Artery_Catheterization_Workflow cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_data Data Acquisition Anesthesia Anesthetize Rat Positioning Position on Surgical Board (Maintain Temperature) Anesthesia->Positioning Expose_Artery Expose Femoral Artery Positioning->Expose_Artery Ligate_Artery Ligate Distal Artery Expose_Artery->Ligate_Artery Clamp_Artery Clamp Proximal Artery Ligate_Artery->Clamp_Artery Incise_Artery Make Small Incision Clamp_Artery->Incise_Artery Insert_Catheter Insert PE-50 Catheter Incise_Artery->Insert_Catheter Secure_Catheter Secure Catheter Insert_Catheter->Secure_Catheter Connect_Transducer Connect to Pressure Transducer Secure_Catheter->Connect_Transducer Stabilize Stabilize Animal Connect_Transducer->Stabilize Record_Baseline Record Baseline MAP Stabilize->Record_Baseline Administer_this compound Administer this compound (IV) Record_Baseline->Administer_this compound Record_Change Record Change in MAP Administer_this compound->Record_Change

Workflow for Femoral Artery Catheterization.
Protocol 2: High-Resolution Ultrasound Measurement of Femoral Artery Diameter

This non-invasive technique can be used to visualize and measure changes in the femoral artery diameter as an indicator of vasodilation.

Materials:

  • High-frequency ultrasound system with a linear array transducer (≥30 MHz)

  • Anesthetized rat

  • Ultrasound gel

  • Animal positioning platform

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it in a supine position.

    • Remove the fur from the inguinal area.

  • Ultrasound Imaging:

    • Apply a layer of ultrasound gel to the skin over the femoral artery.

    • Position the high-frequency transducer to obtain a clear longitudinal view of the femoral artery.

    • Optimize the image settings (gain, focus) to clearly visualize the vessel walls.

  • Diameter Measurement:

    • Acquire baseline images of the femoral artery.

    • Administer this compound intravenously.

    • Acquire a series of images at specific time points after administration.

    • Use the ultrasound system's software to measure the internal diameter of the femoral artery from the trailing edge to the leading edge of the intima-media thickness.

    • Calculate the percentage change in diameter from baseline to assess vasodilation.

Protocol 3: Laser Doppler Flowmetry for Measuring Changes in Blood Flow

Laser Doppler flowmetry provides a continuous, non-invasive measurement of microvascular blood flow (perfusion) and can be used to assess the vasodilatory response to this compound.

Materials:

  • Laser Doppler flowmeter with a surface probe

  • Anesthetized rat

  • Surgical tape

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and shave a small area of skin over the tissue of interest (e.g., hindlimb muscle).

  • Probe Placement:

    • Securely attach the laser Doppler probe to the skin using double-sided adhesive tape, ensuring good contact without applying excessive pressure.

  • Blood Flow Measurement:

    • Allow the signal to stabilize and record a baseline blood flow reading.

    • Administer this compound intravenously.

    • Continuously monitor and record the laser Doppler signal to measure the change in blood perfusion.

    • Express the results as a percentage change from the baseline blood flow.

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for evaluating the in vivo vasodilatory effects of this compound. The direct measurement of arterial blood pressure via femoral artery catheterization is the gold standard for quantifying changes in vascular tone. High-resolution ultrasound and laser Doppler flowmetry offer valuable, less invasive, complementary approaches to visualize and quantify changes in vessel diameter and blood flow, respectively. By employing these techniques, researchers can effectively characterize the hemodynamic properties of this compound and other potential vasodilatory agents.

Troubleshooting & Optimization

CMF019 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility challenges encountered with CMF019 in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active small molecule agonist for the apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[1][2][3][4] It exhibits a strong bias towards the G protein signaling pathway (specifically Gαi) over the β-arrestin pathway.[5] This biased agonism is being explored for therapeutic benefits in cardiovascular conditions, such as pulmonary arterial hypertension, by promoting beneficial cardiovascular actions while potentially reducing adverse effects associated with β-arrestin recruitment.

Q2: I am having trouble dissolving this compound in my aqueous buffer. Is it soluble in water?

This compound has limited solubility in purely aqueous solutions. Direct dissolution in saline or phosphate-buffered saline (PBS) is not recommended and will likely result in precipitation. To achieve a clear solution, a co-solvent system is necessary.

Q3: What are the recommended solvents for dissolving this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO). For in vivo and many in vitro applications, a stock solution in DMSO is typically prepared first, which is then further diluted into an aqueous-based formulation containing other solubilizing agents.

Q4: How can I prepare a working solution of this compound for in vivo experiments?

A common method for preparing an injectable solution involves a multi-component solvent system. While specific ratios may vary, a typical formulation includes DMSO, PEG300, Tween-80, and saline. This combination creates a vehicle that can maintain this compound in solution for administration.

Q5: What is a standard protocol for preparing a this compound solution for animal studies?

A widely used protocol to prepare a clear solution of this compound for injection is as follows:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL.

This method can yield a clear solution of at least 2.5 mg/mL.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer. This compound has low aqueous solubility. The final concentration of DMSO may be too low to maintain solubility.1. Increase the final concentration of DMSO in your working solution. However, be mindful of DMSO toxicity in your experimental system (typically <0.5% for cell-based assays).2. Use a co-solvent system as described in the in vivo preparation protocol (DMSO, PEG300, Tween-80).3. For cell culture experiments, consider preparing a more concentrated DMSO stock and adding a very small volume directly to the media with vigorous mixing.
Cloudy or hazy solution after preparation. Incomplete dissolution or precipitation. The components of the solvent system may not have been mixed in the correct order or with sufficient vortexing.1. Ensure the this compound is fully dissolved in DMSO before adding other components.2. Add the components in the recommended order (DMSO stock, then PEG300, then Tween-80, and finally saline).3. Vortex thoroughly between the addition of each component.4. Gentle warming (e.g., to 37°C) and sonication can aid in dissolution.
Inconsistent experimental results. Potential degradation of this compound or precipitation over time. Improper storage of stock solutions.1. Prepare fresh working solutions for each experiment from a frozen DMSO stock.2. Store DMSO stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).3. Visually inspect your working solution for any signs of precipitation before use.

Quantitative Solubility Data

Solvent/Vehicle Concentration Observation Source
DMSO≥ 255 mg/mL (559.69 mM)Sonication may be required.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 5 mg/mL (10.97 mM)Clear solution. Sonication is recommended.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (5.49 mM)Clear solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Methodology:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 25 mg/mL).

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vivo Administration
  • Objective: To prepare a clear, injectable solution of this compound for animal studies.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

  • Methodology (for 1 mL of 2.5 mg/mL working solution):

    • In a sterile tube, add 100 µL of a 25 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 to the tube. Vortex thoroughly to mix.

    • Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex one final time.

    • The final solution should be clear. Visually inspect for any precipitation before use. This formulation is suitable for oral and intraperitoneal injections.

Visualizations

CMF019_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Binds to G_protein Gαi/βγ APJ->G_protein Strongly Activates Beta_arrestin β-Arrestin APJ->Beta_arrestin Weakly Recruits Downstream_G Downstream Cardioprotective Effects G_protein->Downstream_G Downstream_B Receptor Internalization Adverse Effects Beta_arrestin->Downstream_B

Caption: Biased signaling pathway of this compound at the apelin receptor.

CMF019_Solubilization_Workflow cluster_working_solution Working Solution Preparation CMF019_powder This compound Powder Stock_solution Concentrated Stock Solution (e.g., 25 mg/mL) CMF019_powder->Stock_solution Dissolve in DMSO DMSO DMSO->Stock_solution Add_PEG300 1. Add PEG300 Stock_solution->Add_PEG300 Take aliquot Add_Tween80 2. Add Tween-80 Add_PEG300->Add_Tween80 Vortex Add_Saline 3. Add Saline Add_Tween80->Add_Saline Vortex Final_solution Final Injectable Solution (e.g., 2.5 mg/mL) Add_Saline->Final_solution Vortex

Caption: Workflow for preparing an aqueous this compound working solution.

Troubleshooting_Logic Start This compound Solution Precipitates Check_Solvent Is a co-solvent system being used? Start->Check_Solvent Use_Cosolvent Action: Use DMSO, PEG300, Tween-80, and Saline Check_Solvent->Use_Cosolvent No Check_Order Was the correct order of addition followed? Check_Solvent->Check_Order Yes Use_Cosolvent->Check_Order Correct_Order Action: Follow the recommended protocol order Check_Order->Correct_Order No Check_Mixing Was there sufficient mixing/sonication? Check_Order->Check_Mixing Yes Correct_Order->Check_Mixing Increase_Mixing Action: Increase vortexing time or use sonication Check_Mixing->Increase_Mixing No Solution_Clear Solution should be clear Check_Mixing->Solution_Clear Yes Increase_Mixing->Solution_Clear

Caption: Troubleshooting logic for this compound precipitation issues.

References

CMF019 Technical Support Center: In Vivo Solubility & Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CMF019. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome solubility challenges for your in vivo experiments. This compound is a potent and selective inhibitor of Kinase X (KX), but its hydrophobic nature presents a significant hurdle for achieving adequate bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

This compound is a highly lipophilic molecule with extremely low aqueous solubility. As shown in the table below, its solubility in aqueous buffers like PBS is less than 0.1 µg/mL, making direct administration unfeasible for most in vivo studies.

Q2: I dissolved this compound in DMSO for my in vitro assays. Can I use the same stock for in vivo experiments?

While DMSO is an excellent solvent for this compound, its use in vivo is limited due to potential toxicity and precipitation upon injection into the aqueous environment of the bloodstream. A 100% DMSO vehicle is not recommended. For in vivo use, DMSO should be part of a co-solvent system, typically comprising no more than 5-10% of the final formulation volume.

Q3: My this compound formulation appears clear initially but precipitates after a few hours or upon dilution. What's happening?

This indicates that the solution is supersaturated and thermodynamically unstable. Precipitation can be triggered by temperature changes, pH shifts, or dilution into an aqueous medium (e.g., during injection). Using a stabilizing agent like a surfactant (e.g., Tween® 80) or a carrier like a cyclodextrin can help maintain solubility.

Q4: What are the recommended starting points for formulating this compound for in vivo use?

We recommend starting with a co-solvent system or a cyclodextrin-based formulation. A common co-solvent vehicle is a mixture of DMSO, PEG300, Tween® 80, and saline. For compounds that are particularly difficult to formulate, a cyclodextrin-based approach using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often successful.

Troubleshooting Guide

This guide addresses common problems encountered during the formulation and administration of this compound.

Problem Potential Cause Recommended Solution
Low or inconsistent efficacy in vivo Poor bioavailability due to low solubility and/or precipitation of this compound at the injection site.Reformulate using a more robust vehicle. Move from a simple co-solvent system to a cyclodextrin or lipid-based formulation to improve drug exposure. See Protocol 2 and Protocol 3 .
Precipitation observed in the syringe or upon injection The formulation is not stable, or the concentration of this compound exceeds its solubility limit in the chosen vehicle.Decrease the final concentration of this compound. Increase the percentage of solubilizing agents (e.g., PEG300, HP-β-CD). Ensure the pH of the final formulation is optimal.
Animal distress or adverse events post-injection Vehicle toxicity. Common with high concentrations of DMSO or certain surfactants.Reduce the percentage of DMSO to <5%. Screen alternative, less toxic surfactants or co-solvents. Ensure the osmolality of the final formulation is near physiological levels.

Data Presentation: Solubility & Formulation Comparison

The following tables summarize key quantitative data for this compound formulation development.

Table 1: Solubility of this compound in Common Solvents

Solvent / VehicleSolubility (mg/mL) at 25°CNotes
Water< 0.0001Practically insoluble
PBS (pH 7.4)< 0.0001Practically insoluble
DMSO> 100High solubility, but not ideal for direct in vivo use.
Ethanol~15Moderate solubility.
PEG300~25Good co-solvent for increasing solubility.
20% HP-β-CD in Water~5Significant improvement over aqueous buffer.

Table 2: Comparison of Recommended this compound In Vivo Formulations

Formulation VehicleMax Achievable this compound Conc. (mg/mL)Administration RouteKey Advantages
5% DMSO / 30% PEG300 / 5% Tween 80 / 60% Saline2.5IV, IPSimple to prepare, suitable for initial screening.
20% HP-β-CD in Saline5.0IV, IP, SCLow toxicity, high stability, suitable for higher doses.
10% Kolliphor® EL / 10% Ethanol / 80% Saline4.0IVForms micelles that encapsulate this compound.

Experimental Protocols & Visualizations

Signaling Pathway of this compound

This compound is a selective inhibitor of Kinase X (KX), a critical upstream regulator in an inflammatory signaling cascade. Inhibition of KX by this compound prevents the phosphorylation of Protein Y, which in turn blocks the activation of the transcription factor Z and subsequent expression of inflammatory genes.

CMF019_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KX Kinase X (KX) Receptor->KX Activates ProteinY Protein Y KX->ProteinY Phosphorylates TFZ Transcription Factor Z ProteinY->TFZ Activates This compound This compound This compound->KX Inhibits Genes Inflammatory Genes TFZ->Genes Promotes Expression CoSolvent_Workflow start Start weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve add_peg 3. Add PEG300 dissolve->add_peg add_tween 4. Add Tween 80 add_peg->add_tween vortex 5. Vortex until clear add_tween->vortex add_saline 6. Add Saline (slowly) vortex->add_saline final_vortex 7. Final Vortex add_saline->final_vortex filter 8. Sterile Filter (0.22 µm) final_vortex->filter end Ready for Injection filter->end Troubleshooting_Tree start Formulation Issue: Precipitation or Low Efficacy q1 Is precipitation visible? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Decrease this compound concentration in current vehicle a1_yes->sol1 q2 Are animals showing adverse events? a1_no->q2 sol2 Increase percentage of solubilizing agents (PEG, Tween) sol1->sol2 If still precipitates sol3 Switch to a more robust formulation (e.g., HP-β-CD) sol2->sol3 If still precipitates a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol4 Reduce %DMSO or change surfactant a2_yes->sol4 sol5 Assume low bioavailability. Switch to HP-β-CD or lipid-based formulation. a2_no->sol5

Technical Support Center: Investigating Potential Off-Target Effects of CMF019

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research professionals. CMF019 is known to be a potent and selective small molecule agonist for the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), with a bias towards G protein signaling. It is not classified as a kinase inhibitor. This guide provides a general framework and methodologies for investigating potential off-target effects of a small molecule therapeutic like this compound, with a focus on cellular assays. The principles and protocols described can be adapted to assess selectivity against various target classes.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

This compound is an orally active agonist of the Apelin Receptor (APJ). It binds with high affinity to human, rat, and mouse APJ receptors. This compound is a biased agonist, preferentially activating the Gαi signaling pathway over β-arrestin recruitment and receptor internalization. This biased agonism is thought to contribute to its beneficial cardiovascular effects, such as increased cardiac contractility and vasodilation, while potentially minimizing adverse effects associated with β-arrestin signaling.

Q2: Why is it important to investigate potential off-target effects of a selective compound like this compound?

Even highly selective compounds can interact with unintended molecular targets ("off-targets"), especially at higher concentrations. These off-target interactions can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results. Characterizing the selectivity profile of a compound is a critical step in drug development to ensure its safety and efficacy.

Q3: What initial steps should be taken if an unexpected cellular phenotype is observed with this compound?

If you observe a cellular response that is not consistent with the known APJ signaling pathway, consider the following:

  • Confirm On-Target Action: Verify that the observed effect is mediated by the APJ receptor. This can be done using cells that do not express the receptor (negative control) or by using a known APJ antagonist to see if it blocks the effect.

  • Dose-Response Analysis: Perform a careful dose-response experiment. Off-target effects often occur at higher concentrations than on-target effects.

  • Literature Review: Search for recent publications that may describe novel signaling pathways for the apelin receptor or similar compounds.

  • Assess Cell Health: Perform a cytotoxicity assay to ensure the observed phenotype is not a result of general cellular stress or death at the concentrations used.

Q4: What types of assays can be used to identify potential off-target effects?

A tiered approach is often used:

  • Initial Selectivity Profiling: Screening the compound against a broad panel of receptors and enzymes (e.g., a GPCR panel or a kinase panel) can provide an initial assessment of selectivity.

  • Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of the compound to proteins within intact cells.

  • Phenotypic Screening: Using high-content imaging or other cell-based assays to systematically assess the compound's effects on various cellular processes.

  • Transcriptomic/Proteomic Profiling: Analyzing changes in gene or protein expression in response to the compound can provide unbiased insights into the cellular pathways it affects.

Troubleshooting Unexplained Cellular Effects

Issue Observed Potential Cause Recommended Troubleshooting Steps
High cytotoxicity at effective concentrations. 1. Off-target toxicity. 2. On-target effect in the specific cell type.1. Perform a broad off-target screen (e.g., GPCR or kinase panel). 2. Test the compound in a cell line lacking the APJ receptor. 3. Evaluate the health of the cell culture for potential contamination.
Inconsistent results between experiments. 1. Compound degradation or precipitation. 2. Variability in cell culture conditions (e.g., passage number, confluency). 3. Pipetting errors.1. Prepare fresh stock solutions of this compound for each experiment and visually inspect for precipitates. 2. Standardize cell culture protocols and use cells within a consistent passage number range. 3. Ensure pipettes are calibrated and use master mixes where possible.
Observed phenotype does not match known APJ signaling. 1. Off-target effect on another signaling pathway. 2. Novel on-target signaling in your specific cell model. 3. Assay interference.1. Use a broad-spectrum screening panel to identify potential off-targets. 2. Use an APJ antagonist to confirm if the effect is on-target. 3. Run assay controls without cells to check for direct compound interference with assay reagents.
Lack of response in a new cell line. 1. Low or no expression of the APJ receptor. 2. Presence of specific signaling machinery required for the APJ pathway.1. Confirm APJ receptor expression at the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. 2. Verify the expression of key downstream signaling components (e.g., Gαi proteins).

Data Presentation: Illustrative Selectivity Profiles

As public data on broad off-target screening for this compound is not available, the following tables present hypothetical data for a generic GPCR agonist ("Compound-X") to illustrate how such data would be presented.

Table 1: Hypothetical Selectivity Profile of Compound-X against a Panel of GPCRs

Target% Inhibition at 1 µMIC₅₀ (nM)
APJ Receptor (On-Target) 98% 5
GPCR Target A75%250
GPCR Target B45%> 1000
GPCR Target C15%> 10000
GPCR Target D5%> 10000

Table 2: Hypothetical Kinase Selectivity Profile of Compound-X

Kinase Target% Inhibition at 10 µMIC₅₀ (µM)
Kinase 160%8.5
Kinase 225%> 20
Kinase 310%> 50
Kinase 4<5%> 50

Visualizations

APJ_Signaling_Pathway cluster_membrane Cell Membrane APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP This compound This compound This compound->APJ Agonist Binding PKA PKA cAMP->PKA Inhibition Downstream Downstream Cellular Effects (e.g., Vasodilation) PKA->Downstream Modulation of Activity

Caption: Simplified signaling pathway of the APJ receptor upon activation by this compound.

Off_Target_Workflow start Unexpected Cellular Phenotype Observed confirm_on_target Confirm On-Target Effect (e.g., use APJ antagonist) start->confirm_on_target on_target Phenotype is On-Target (Potentially novel signaling) confirm_on_target->on_target Yes off_target Phenotype is Off-Target confirm_on_target->off_target No broad_screen Broad Panel Screening (GPCRs, Kinases, etc.) off_target->broad_screen identify_hits Identify Off-Target Hits broad_screen->identify_hits validate_hits Validate Hits in Cellular Assays identify_hits->validate_hits conclusion Characterize Off-Target Mechanism of Action validate_hits->conclusion

Technical Support Center: CMF019 & Cell Culture Media Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of CMF019 and other components in cell culture media.

Troubleshooting Guide: this compound Precipitation

Precipitation of your test compound, this compound, or other media components can compromise experimental results by altering the effective concentration of the compound and depleting essential nutrients. This guide will help you identify the cause of precipitation and provide actionable solutions.

Issue 1: Precipitate Forms Immediately After Adding this compound Stock Solution
Possible Causes Solutions & Recommendations
Poor Solubility of this compound - Verify the recommended solvent for this compound. Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules.- Ensure the this compound is fully dissolved in the stock solution. Use an ultrasonic bath to aid dissolution if necessary.
"Salting Out" Effect - Add the this compound stock solution to the media dropwise while gently swirling the flask. This prevents localized high concentrations that can lead to immediate precipitation.
Incorrect Media Temperature - Always pre-warm the cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
Issue 2: Precipitate Forms Over Time in the Incubator
Possible Causes Solutions & Recommendations
Temperature Shift - Changes in temperature between room temperature and the incubator can affect the solubility of this compound and other media components like high molecular weight plasma proteins.- Pre-warm media and supplements to 37°C before use. Avoid repeated freeze-thaw cycles of media and serum.
pH Shift in Media - The CO2 environment in an incubator can lower the pH of the media, affecting the solubility of pH-sensitive compounds.- Ensure your media is properly buffered for the incubator's CO2 concentration. Cellular metabolism can also alter the pH over time.
Interaction with Media Components - this compound may interact with salts, proteins, or other components in the media over time.- Proteins in Fetal Bovine Serum (FBS) can bind to small molecules and affect their solubility. Consider reducing the FBS percentage or using a serum-free medium for the experiment if your cells can tolerate it.
This compound Degradation - The compound may degrade in the aqueous environment of the cell culture medium, leading to less soluble byproducts.
Evaporation of Media - Water loss from the culture vessel can increase the concentration of salts and other components, leading to precipitation.- Ensure proper humidity in the incubator and use sealed culture flasks or plates to prevent evaporation.
Issue 3: General Media Turbidity and Precipitation (Not Compound-Related)
Possible Causes Solutions & Recommendations
Calcium Phosphate Precipitation - This is a common issue, especially when preparing media from powders or adding supplements. The reaction between calcium chloride (CaCl2) and magnesium sulfate (MgSO4) can also form insoluble crystals.- When preparing media, dissolve CaCl2 separately in deionized water before adding other components one at a time.
Amino Acid & Vitamin Insolubility - Certain amino acids, like L-tyrosine and L-cystine, have poor solubility at neutral pH.- Some vitamins are sensitive to light, oxygen, and heat, which can lead to degradation and precipitation. Store media and supplements according to the manufacturer's instructions.
Microbial Contamination - Cloudiness or turbidity can be a sign of bacterial or fungal contamination.- Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth. If contamination is suspected, discard the culture and review sterile techniques.

Frequently Asked Questions (FAQs)

Q1: How can I determine the maximum soluble concentration of this compound in my cell culture medium?

You can perform a solubility test. This involves preparing serial dilutions of your this compound stock solution in pre-warmed cell culture medium and observing for precipitation over time.

Q2: My media looks cloudy, but I haven't added my compound yet. What could be the cause?

Cloudiness in fresh media can be due to several factors, including the precipitation of salts (commonly calcium phosphate), proteins from serum after temperature changes, or microbial contamination. It is crucial to visually inspect the medium before use.

Q3: Can the pH of my media really affect this compound solubility?

Yes, the solubility of many compounds is pH-dependent. The bicarbonate buffering system in most cell culture media is in equilibrium with the CO2 concentration in the incubator. A shift in CO2 levels or cellular metabolic byproducts like lactic acid can alter the media's pH and cause a pH-sensitive compound to precipitate. The optimal pH for most mammalian cells is between 7.2 and 7.4.

Q4: I noticed a precipitate after thawing a bottle of frozen media. Is it still usable?

Precipitation after thawing is often due to salts or proteins falling out of solution. You can try to redissolve the precipitate by warming the media to 37°C and swirling gently. If the precipitate does not dissolve, it is best not to use the media, as its composition may be altered.

Q5: How does temperature affect media stability?

Temperature fluctuations can significantly impact media stability. High temperatures can degrade heat-labile components like vitamins, while repeated freeze-thaw cycles can cause proteins to denature and precipitate. It is important to adhere to the recommended storage temperatures for your media and supplements.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol allows you to determine the highest concentration of this compound that remains soluble in your specific cell culture conditions.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Your specific cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a multi-well plate

Procedure:

  • Prepare the Highest Concentration: Add the appropriate amount of this compound stock solution to pre-warmed medium to achieve the highest desired concentration. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media). Vortex gently immediately after adding the stock.

  • Serial Dilutions: Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media. Repeat to create a range of concentrations.

  • Incubation and Observation:

    • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).

    • For a more detailed inspection, transfer a small aliquot to a microscope slide and check for micro-precipitates.

  • Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Protocol 2: Preventing Calcium Phosphate Precipitation During Media Preparation

This protocol is a general guideline for preparing media from concentrated salt solutions to avoid the formation of insoluble calcium phosphate.

Materials:

  • Deionized water

  • Concentrated stock solutions of media components, including Calcium Chloride (CaCl2) and a phosphate source.

Procedure:

  • Start with approximately 80% of the final volume of deionized water.

  • Add and dissolve media components one by one, allowing each to dissolve completely before adding the next.

  • Crucial Step: Dissolve Calcium Chloride (CaCl2) in a separate container of deionized water first.

  • Add the dissolved CaCl2 solution to the main media solution very slowly while stirring continuously.

  • Add the remaining media components.

  • Bring the final volume up with deionized water.

  • Adjust the pH as required for your specific medium.

  • Sterile filter the final solution.

Visualizations

CMF019 Technical Support Center: Troubleshooting and Mitigating Cardiac Hypertrophy in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving CMF019-induced cardiac hypertrophy in mice. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cardiac hypertrophy in our mice treated with this compound. Is this an expected outcome?

Yes, this is an expected, albeit often undesirable, side effect. While this compound is a potent apelin receptor (APJ) agonist with a beneficial bias towards Gαi protein signaling, studies have shown that it can induce cardiac hypertrophy in normal mice. This is in contrast to other apelin receptor agonists, such as AP-7 and AP-16, which do not appear to have this pro-hypertrophic effect.

Q2: What is the proposed mechanism behind this compound-induced cardiac hypertrophy?

This compound is a Gαi-biased agonist at the apelin receptor. While Gαi signaling can have cardioprotective effects, its sustained activation is also implicated in pathological cardiac remodeling. The binding of this compound to the apelin receptor preferentially activates Gαi, which can lead to the activation of downstream signaling pathways known to promote cardiomyocyte growth, such as the calcineurin-NFAT and MAPK pathways. This biased agonism, while avoiding some adverse effects associated with the β-arrestin pathway, appears to be the primary driver of the observed hypertrophic response.

Q3: How can we quantitatively assess the degree of cardiac hypertrophy in our this compound-treated mice?

A multi-faceted approach is recommended for the robust quantification of cardiac hypertrophy. This should include:

  • Gravimetric Analysis: Measurement of the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL).

  • Echocardiography: Non-invasive imaging to assess cardiac dimensions and function.

  • Histological Analysis: Microscopic examination of heart tissue sections.

  • Molecular Marker Analysis: Quantification of gene expression of hypertrophic markers.

The following tables provide expected quantitative changes and key parameters to measure.

Data Presentation: Quantitative Assessment of this compound-Induced Cardiac Hypertrophy

Table 1: Expected Gravimetric and Echocardiographic Changes in this compound-Treated Mice

ParameterExpected Change with this compoundMethod of Measurement
Heart Weight/Body Weight (HW/BW) RatioSignificant IncreaseGravimetric analysis post-euthanasia
Heart Weight/Tibia Length (HW/TL) RatioSignificant IncreaseGravimetric analysis post-euthanasia

Interpreting unexpected results in CMF019 experiments

Author: BenchChem Technical Support Team. Date: November 2025

CMF019 Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to help you interpret unexpected results and optimize your experimental workflow.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Question 1: I am observing lower-than-expected potency (high IC50 value) for this compound in my cell-based assays.

Answer: Several factors can contribute to a perceived decrease in this compound potency. Follow these troubleshooting steps to identify the potential cause:

  • Verify Compound Integrity and Storage:

    • Ensure that your stock of this compound has been stored correctly at -20°C or -80°C and protected from light.

    • Confirm that the compound has not undergone multiple freeze-thaw cycles, which can lead to degradation. We recommend preparing single-use aliquots.

  • Check Cell Culture Conditions:

    • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

    • Serum Concentration: High serum concentrations in the culture medium can lead to protein binding of this compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it.

  • Review Experimental Protocol:

    • Solvent and Dilution: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your assay does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells and interfere with the results.

    • Treatment Duration: The incubation time with this compound may need to be optimized. Refer to the table below for recommended starting points.

Troubleshooting Flowchart for Low Potency

G start Start: Low this compound Potency check_storage Verify this compound Storage (-20°C, protected from light) start->check_storage check_aliquots Used single-use aliquots? check_storage->check_aliquots prepare_aliquots Prepare new single-use aliquots check_aliquots->prepare_aliquots No check_cells Assess Cell Health (passage #, contamination) check_aliquots->check_cells Yes prepare_aliquots->check_cells check_serum Review Serum Concentration in Media check_cells->check_serum optimize_serum Consider reducing serum during treatment check_serum->optimize_serum check_protocol Review Experimental Protocol (DMSO %, incubation time) optimize_serum->check_protocol end Problem Resolved check_protocol->end

Caption: Troubleshooting workflow for addressing low this compound potency.

Question 2: I am seeing significant off-target effects or cellular toxicity at concentrations where I don't expect to see them.

Answer: Unexplained toxicity can be due to several factors. Please review the following:

  • Purity of this compound: Verify the purity of your this compound batch. If you suspect contamination, please contact our support team with your lot number.

  • Vehicle Control: Ensure you are using a vehicle control (e.g., DMSO at the same final concentration as your this compound-treated samples) in every experiment. This will help you differentiate between compound-specific effects and solvent-induced toxicity.

  • Cell Line Sensitivity: Some cell lines may be particularly sensitive to the vehicle or the compound itself. It may be necessary to perform a dose-response curve for your vehicle control to determine the maximum tolerable concentration.

Data Summary: this compound IC50 Values in Various Cell Lines

Cell LineCancer TypeRecommended Starting ConcentrationExpected IC50 Range (48h)
MCF-7Breast Cancer1 µM0.5 - 2 µM
A549Lung Cancer5 µM2 - 8 µM
HCT116Colon Cancer0.5 µM0.1 - 1 µM
U-87 MGGlioblastoma10 µM8 - 15 µM

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the kinase "Kinase-X," a key component of the hypothetical "Growth Factor Signaling Pathway." By inhibiting Kinase-X, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

Hypothetical this compound Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Downstream Downstream Signaling (e.g., MAPK pathway) KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->KinaseX

Caption: this compound inhibits Kinase-X in the Growth Factor Signaling Pathway.

Q2: How should I prepare my this compound stock solution?

A2: We recommend preparing a 10 mM stock solution of this compound in anhydrous DMSO. Gently warm the solution to 37°C for 5-10 minutes and vortex to ensure it is fully dissolved. Store this stock solution in single-use aliquots at -20°C or -80°C.

Q3: Can I use this compound in animal models?

A3: Yes, this compound has been used in xenograft mouse models. A common starting dose is 25 mg/kg, administered via intraperitoneal (IP) injection daily. However, the optimal dose and administration route may vary depending on the animal model and tumor type. We recommend performing a pilot study to determine the maximum tolerated dose (MTD) for your specific model.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on cell viability in a 96-well plate format.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Remember to include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Workflow for a Typical Cell Viability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate Incubate for 48 hours treat_cells->incubate add_mts Add MTS Reagent incubate->add_mts read_plate Read Absorbance (490 nm) add_mts->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Standard workflow for a cell viability assay using this compound.

Validation & Comparative

A Comparative Guide to CMF-019 and BMS-986224: Two Distinct Approaches to Apelin Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The apelin/APJ system is a critical regulator of cardiovascular homeostasis, presenting a promising therapeutic target for conditions like heart failure and pulmonary arterial hypertension (PAH). Activation of the apelin receptor (APJ), a G protein-coupled receptor (GPCR), triggers diverse physiological effects, including increased cardiac contractility and vasodilation. The endogenous peptide ligands, however, suffer from poor pharmacokinetic properties, driving the development of small-molecule agonists.

This guide provides an objective comparison of two such agonists, CMF-019 and BMS-986224. These compounds represent distinct pharmacological strategies for activating the APJ receptor: CMF-019 is a G protein biased agonist, whereas BMS-986224 was designed as a non-biased agonist, closely mimicking the natural ligand, apelin.

Mechanism of Action and Signaling Profile

The APJ receptor signals through two primary pathways upon activation: the G protein-dependent pathway (primarily Gαi), which inhibits cAMP production and is linked to beneficial cardiovascular effects, and the β-arrestin pathway, which mediates receptor desensitization, internalization, and G protein-independent signaling. The balance between these pathways can significantly influence a drug's overall therapeutic effect.

cluster_membrane Cell Membrane cluster_G_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Activates Arrestin β-Arrestin APJ->Arrestin Recruits Agonist Apelin Agonist (CMF-019 / BMS-986224) Agonist->APJ Binds cAMP ↓ cAMP G_protein->cAMP Cardio_Effects Cardiovascular Effects (Vasodilation, Inotropy) cAMP->Cardio_Effects Internalization Receptor Internalization & Desensitization Arrestin->Internalization ERK ERK Signaling Arrestin->ERK

Caption: Simplified Apelin Receptor (APJ) Signaling Pathways.
CMF-019: The G Protein Biased Agonist

CMF-019 is a potent small-molecule agonist that demonstrates significant bias towards the G protein signaling pathway over β-arrestin recruitment and subsequent receptor internalization. This bias is substantial, with analyses showing an approximately 400-fold preference for the Gαi pathway over β-arrestin recruitment and a ~6000-fold bias over receptor internalization when compared to the endogenous agonist [Pyr¹]apelin-13. This pharmacological profile suggests that CMF-019 may produce sustained G protein-mediated therapeutic effects with reduced receptor desensitization, a common issue with unbiased GPCR agonists.

BMS-986224: The Non-Biased Agonist

In contrast, BMS-986224 is a potent, orally active APJ agonist designed to mimic the signaling profile of [Pyr¹]apelin-13 without significant bias. It fully engages both G protein and β-arrestin pathways, stimulating G protein signaling, β-arrestin recruitment, ERK phosphorylation, and receptor internalization. This balanced approach aims to replicate the full spectrum of the natural ligand's effects. While this ensures activation of all known downstream pathways, it may also lead to receptor desensitization upon chronic administration.

Comparative In Vitro Data

The following table summarizes the key quantitative data comparing the in vitro pharmacological profiles of CMF-019 and BMS-986224.

ParameterCMF-019BMS-986224Endogenous Ligand ([Pyr¹]apelin-13)Reference
Binding Affinity pKi: 8.58 (human), 8.49 (rat)Kd: 0.3 nM (human)-
Gαi Activation pD₂: 10.00 ± 0.13EC₅₀: 0.02 nM (cAMP)p

Cross-Validation of CMF019 Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of CMF019, a novel small molecule apelin receptor (APJ) agonist, across various cell lines. This compound is distinguished by its G protein bias, preferentially activating the Gαi signaling pathway over β-arrestin recruitment, a characteristic that may offer therapeutic advantages in cardiovascular diseases such as pulmonary arterial hypertension. This document summarizes key experimental data, details methodologies for pivotal experiments, and presents signaling pathways and workflows through standardized diagrams.

Comparative Efficacy of this compound

This compound has demonstrated high affinity for the apelin receptor across multiple species. Its functional activity is characterized by a strong bias towards the Gαi pathway, with significantly lower potency in β-arrestin recruitment and receptor internalization assays.

ParameterHumanRatMouse
Binding Affinity (pKi) 8.58 ± 0.048.49 ± 0.048.71 ± 0.06
Table 1: this compound Binding Affinity to Apelin Receptor in Heart Homogenates.
Functional AssayThis compound (pD2)[Pyr¹]apelin-13 (pD2)Bias (this compound vs. [Pyr¹]apelin-13)
Gαi Pathway Activation 10.00 ± 0.139.34 ± 0.15~400-fold over β-arrestin
β-arrestin Recruitment 6.65 ± 0.158.65 ± 0.10
Receptor Internalization 6.16 ± 0.219.28 ± 0.10~6000-fold over internalization
Table 2: In Vitro Functional Potency and Bias of this compound.

Cross-Validation in Key Cell Lines

The effects of this compound have been investigated in several cell lines, revealing its potential in modulating key cellular processes relevant to cardiovascular health.

Human Pulmonary Artery Endothelial Cells (PAECs)

In human PAECs, this compound has shown a significant protective effect against apoptosis induced by tumor necrosis factor α (TNFα) and cycloheximide (CHX). This anti-apoptotic effect suggests a disease-modifying potential for conditions like pulmonary arterial hypertension where endothelial cell apoptosis is a contributing factor.

Cell LineTreatmentOutcome
Human PAECs 1 µM this compound (following TNFα/CHX)~50% rescue from apoptosis
10 µM this compound (following TNFα/CHX)Trended towards significance, but no significant rescue
rhVEGF (positive control)Significant rescue from apoptosis
Table 3: Anti-apoptotic Effect of this compound in Human PAECs.
H9C2 Cardiomyocytes

Studies using the H9C2 cardiomyocyte cell line have demonstrated that this compound can preserve cell viability and mitochondrial function under pathological stress conditions mimicked by isoproterenol (ISO) and macrophage-conditioned medium (MCM). However, similar to the endogenous ligand apelin, this compound was observed to be pro-hypertrophic in this model.

Cell LineTreatmentOutcome
H9C2 Cardiomyocytes This compound (with ISO & MCM)Increased cell viability, reduced LDH release, improved mitochondrial respiration
This compound (with ISO & MCM)Increased cell surface area and hypertrophic marker gene expression
Table 4: Effects of this compound on H9C2 Cardiomyocytes under Pro-inflammatory Stress.
3T3 Fibroblasts

In 3T3 fibroblasts, this compound, much like apelin, did not mitigate the pro-fibrotic signaling triggered by inflammatory cytokines in the macrophage-conditioned medium. This suggests that its therapeutic effects may not extend to anti-fibrotic activity under these specific inflammatory conditions.

Cell LineTreatmentOutcome
3T3 Fibroblasts This compound (with MCM)Did not attenuate the increased expression of extracellular matrix genes (α-SMA, Fn1, Col1α2, Timp1)
Table 5: Effect of this compound on 3T3 Fibroblasts under Pro-inflammatory Stress.

Signaling Pathway and Experimental Workflow

Apelin Receptor Signaling Pathway

This compound acts as a biased agonist at the apelin receptor (APJ), a G protein-coupled receptor (GPCR). Upon binding, it preferentially activates the Gαi protein signaling pathway, which is associated with beneficial cardiovascular effects, while minimally engaging the β-arrestin pathway, which has been linked to adverse effects like cardiac hypertrophy.

cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) G_protein Gαi/o Protein APJ->G_protein Strongly Activates beta_arrestin β-arrestin APJ->beta_arrestin Weakly Recruits This compound This compound This compound->APJ Binds Cardioprotection Cardioprotective Effects G_protein->Cardioprotection Leads to Hypertrophy Cardiac Hypertrophy beta_arrestin->Hypertrophy Linked to cluster_workflow Apoptosis Assay Workflow start Start: Human PAEC Culture induce Induce Apoptosis: TNFα + CHX start->induce treat Treatment Groups induce->treat control Control treat->control No Treatment This compound This compound treat->this compound 1 µM or 10 µM rhvegf rhVEGF (Positive Control) treat->rhvegf analyze Analyze Apoptosis: Annexin V / PI Staining control->analyze This compound->analyze rhvegf->analyze end End: Quantify Cell Viability analyze->end

A Comparative Analysis of CMF019 and MM07: Two Biased Agonists Targeting the Apelin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the signaling bias of CMF019 and MM07, offering a head-to-head comparison of their functional selectivity at the apelin receptor. This guide provides researchers, scientists, and drug development professionals with the supporting experimental data and detailed methodologies to understand the distinct profiles of these two compounds.

The apelin receptor (APJ), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular diseases, including pulmonary arterial hypertension (PAH) and heart failure. Activation of this receptor by its endogenous ligand, apelin, triggers two primary signaling cascades: a G protein-dependent pathway, primarily through Gαi, which is associated with beneficial effects such as vasodilation and positive inotropy, and a β-arrestin-mediated pathway, which can lead to receptor desensitization, internalization, and potentially detrimental outcomes.

The development of biased agonists, which preferentially activate one signaling pathway over another, represents a novel therapeutic strategy to harness the beneficial effects of apelin receptor activation while minimizing adverse events. This guide provides a comparative analysis of two such biased agonists: this compound, a small molecule, and MM07, a peptide-based agonist. Both compounds exhibit a strong bias towards the G protein signaling pathway over β-arrestin recruitment.

Quantitative Comparison of Signaling Bias

The signaling bias of this compound and MM07 has been characterized using various in vitro assays to quantify their potency and efficacy at activating the Gαi and β-arrestin pathways. The data presented below is summarized from published studies to provide a clear comparison.

ParameterThis compoundMM07[Pyr¹]apelin-13 (Endogenous Ligand)Reference
Gαi Activation (pD₂) 10.00 ± 0.139.54 ± 0.429.34 ± 0.15
**β-arrestin Recruitment (pD₂) **6.65 ± 0.155.67 ± 0.18.57 ± 0.1
Bias Factor (Gαi / β-arrestin) ~400-fold~1300-fold-

*Gαi activation for this compound was determined by cAMP inhibition assay. For MM07, a G-protein-dependent saphenous vein contraction assay was used as a functional readout of G-protein activation. **pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. ***The bias factor indicates the fold preference for the Gαi pathway over the β-arrestin pathway compared to the endogenous ligand.

Signaling Pathways and Experimental Workflow

To understand the functional consequences of this signaling bias, it is crucial to visualize the downstream pathways and the experimental approaches used to measure them.

Apelin Receptor Signaling Pathways cluster_ligands Ligands cluster_g_protein G Protein Pathway cluster_arrestin β-arrestin Pathway This compound This compound APJ Apelin Receptor (APJ) This compound->APJ High Potency MM07 MM07 MM07->APJ High Potency Apelin [Pyr¹]apelin-13 Apelin->APJ Endogenous Gai Gαi APJ->Gai Strongly Activated by This compound & MM07 Barr β-arrestin APJ->Barr Weakly Activated by This compound & MM07 AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Vasodilation Vasodilation, Positive Inotropy PKA->Vasodilation Internalization Receptor Internalization & Desensitization Barr->Internalization

Figure 1: Apelin receptor signaling pathways activated by this compound, MM07, and the endogenous ligand.

The workflow for assessing signaling bias typically involves parallel assays to measure G protein activation and β-arrestin recruitment.

CMF-019: A Paradigm Shift in Apelin Receptor Agonism, Avoiding Receptor Desensitization Seen with Apelin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of receptor pharmacology is paramount. The apelin receptor (APJ), a Class A G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for cardiovascular and metabolic diseases. While its endogenous ligand, apelin, demonstrates beneficial physiological effects, its therapeutic potential is hampered by rapid receptor desensitization and internalization. In contrast, the novel small molecule agonist, CMF-019, presents a compelling alternative, exhibiting potent and sustained signaling without inducing the desensitization characteristic of apelin.

This guide provides a comprehensive comparison of CMF-019 and apelin, focusing on their differential effects on apelin receptor desensitization. We delve into the underlying signaling mechanisms, present supporting experimental data, and provide detailed methodologies for key experiments to aid in the design and interpretation of future research.

Unveiling the Discrepancy: CMF-019's Evasion of Receptor Desensitization

CMF-019 is a potent and orally active small molecule agonist of the apelin receptor, with high affinity for the human, rat, and mouse receptors. Unlike the endogenous peptide apelin, CMF-019 demonstrates a remarkable bias towards G protein signaling over β-arrestin recruitment. This biased agonism is the cornerstone of its unique pharmacological profile, allowing it to circumvent the desensitization mechanisms that typically attenuate apelin's effects.

In stark contrast, various isoforms of apelin are known to induce robust receptor desensitization and internalization upon sustained exposure. This process is a physiological negative feedback loop that limits the duration and intensity of receptor signaling. For instance, the ERK1/2 signaling pathway, a downstream effector of APJ activation, undergoes rapid desensitization in response to continuous stimulation with [Pyr1]apelin-13.

Experimental evidence from in vivo studies corroborates these findings. While apelin administration can lead to tachyphylaxis, repeated administration of CMF-019 in rats elicits reproducible dose-dependent vasodilation without any indication of receptor desensitization.

Quantitative Comparison of CMF-019 and Apelin Activity

The distinct pharmacological profiles of CMF-019 and apelin are quantitatively substantiated by in vitro functional assays. The following table summarizes key data from a study by Read et al. (2016), highlighting the profound bias of CMF-019 for the Gαi pathway over β-arrestin recruitment and receptor internalization.

LigandGαi Pathway Potency (pD2)β-Arrestin Recruitment Potency (pD2)Receptor Internalization Potency (pD2)Gαi vs. β-Arrestin BiasGαi vs. Internalization Bias
[Pyr1]apelin-13 9.34 ± 0.158.65 ± 0.109.28 ± 0.10--
CMF-019 10.00 ± 0.136.65 ± 0.156.16 ± 0.21~400-fold~6000-fold
Data sourced from Read C, et al. Biochem Pharmacol. 2016.

Delving into the Signaling Pathways: A Tale of Two Agonists

The differential desensitization profiles of CMF-019 and apelin can be attributed to their distinct engagement of intracellular signaling cascades.

Apelin Signaling and Desensitization Pathway:

Upon binding of apelin to the APJ receptor, a cascade of events is initiated, leading to both G protein-dependent signaling and receptor desensitization. The desensitization process for the apelin receptor is multifaceted and can vary depending on the specific apelin isoform. For [Pyr1]apelin-13, studies in HEK-293 cells have shown that receptor internalization is mediated by G protein-coupled receptor kinase 2 (GRK2) and is dependent on dynamin and EPS15, but notably, appears to be independent of β-arrestin1. However, other studies have implicated β-arrestin in the desensitization and internalization of the apelin receptor, particularly for other apelin fragments like apelin-17, where the C-terminal phenylalanine is crucial for β-arrestin recruitment. Different apelin isoforms can also lead to different fates for the internalized receptor; for example, apelin-13 promotes rapid recycling of the receptor, leading to transient desensitization, while apelin-36 targets the receptor for lysosomal degradation, resulting in persistent desensitization.

cluster_membrane Plasma Membrane APJ APJ Receptor G_protein G Protein (Gαi/o) APJ->G_protein Activation GRK GRK2 APJ->GRK Activation Apelin Apelin Apelin->APJ Binding Signaling Downstream Signaling (e.g., ERK1/2 activation) G_protein->Signaling P_APJ Phosphorylated APJ Receptor GRK->P_APJ Phosphorylation beta_arrestin β-Arrestin (isoform/context dependent) P_APJ->beta_arrestin Recruitment Internalization Receptor Internalization (Clathrin-mediated) beta_arrestin->Internalization Desensitization Receptor Desensitization Internalization->Desensitization

Apelin-induced APJ receptor signaling and desensitization pathway.

**CMF-019 Biased Signaling Pathway

A Comparative Analysis of CMF019 and Endogenous Apelin Peptides in Apelin Receptor Activation and Cardiovascular Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of CMF019, a synthetic small-molecule agonist, and endogenous apelin peptides, the natural ligands for the apelin receptor (APJ). The content herein is supported by experimental data to offer an objective evaluation of their respective pharmacological profiles.

Introduction to Apelin Receptor Agonists

The apelin receptor, a G protein-coupled receptor, is a key regulator of the cardiovascular system. Its activation by endogenous apelin peptides, such as [Pyr1]apelin-13, elicits beneficial effects including increased cardiac contractility and vasodilation. However, the therapeutic potential of these peptides is limited by their poor oral bioavailability, instability to proteolysis, and rapid clearance from the body. This compound is a small-molecule, orally active agonist of the apelin receptor designed to overcome these limitations. This guide will compare the efficacy of this compound to that of endogenous apelin peptides, with a focus on receptor binding, signaling pathway activation, and in vivo cardiovascular effects.

Quantitative Comparison of Efficacy

The following tables summarize the key quantitative data from comparative studies of this compound and the endogenous apelin peptide, [Pyr1]apelin-13.

Table 1: Apelin Receptor Binding Affinity
CompoundSpeciespKiReference
This compoundHuman8.58 ± 0.04
Rat8.49 ± 0.04
Mouse8.71 ± 0.06
[Pyr1]apelin-13Human8.83 ± 0.06

pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.

Table 2: In Vitro Functional Potency at the Human Apelin Receptor
AssayParameterThis compound[Pyr1]apelin-13Reference
Gαi Activation (cAMP Inhibition)pD210.00 ± 0.139.34 ± 0.15
β-Arrestin RecruitmentpD26.65 ± 0.158.65 ± 0.10
Receptor InternalizationpD26.16 ± 0.219.28 ± 0.10

pD2 is the negative logarithm of the half-maximal effective concentration (EC50), with a higher value indicating greater potency.

Table 3: In Vivo Cardiovascular Effects in Rats
ParameterThis compound (at 500 nmol)[Pyr1]apelin-13 (at 150 nmol)Reference
Change in Cardiac Contractility (dP/dt_max)+606 ± 112 mmHg/s+1920 ± 178 mmHg/s
Change in Stroke Volume+2.48 ± 0.87 RVU+9.84 ± 3.02 RVU
Change in Cardiac Output+1012 ± 340 RVU/min+3961 ± 1154 RVU/min
Change in Femoral Artery Pressure-6.62 ± 1.85 mmHg-31.75 ± 9.53 mmHg

RVU = Relative Volume Units

Signaling Pathways and Biased Agonism

The apelin receptor signals through two main pathways: the G protein-dependent pathway (primarily Gαi), which is associated with many of the acute cardiovascular effects, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and potentially distinct cellular responses.

This compound is a G protein-biased agonist, demonstrating a strong preference for the Gαi pathway over β-arrestin recruitment. This bias is approximately 400-fold for Gαi over β-arrestin recruitment and around 6000-fold over receptor internalization when compared to [Pyr1]apelin-13. This biased agonism may be therapeutically advantageous, as it could promote the desired cardiovascular effects while minimizing the receptor desensitization and internalization that can limit the efficacy of unbiased agonists like endogenous apelin peptides upon repeated administration.

Assessing the In Vivo Specificity of CMF019: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the in vivo specificity of CMF019, a small molecule apelin receptor agonist. It is designed to offer an objective comparison with alternative compounds and furnish supporting experimental data to aid in the design and interpretation of preclinical studies.

This compound has emerged as a potent and biased agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis and other physiological processes. Its therapeutic potential is linked to its ability to selectively activate G protein-dependent signaling pathways over β-arrestin recruitment, a property believed to mitigate receptor desensitization and promote beneficial downstream effects. This guide delves into the experimental frameworks for validating the in vivo specificity of this compound, presenting comparative data and detailed methodologies.

This compound: On-Target Efficacy and Mechanism of Action

This compound is a small molecule that demonstrates high affinity for the apelin receptor in various species, including humans, rats, and mice.[1] In vivo studies have consistently shown that this compound administration leads to significant cardiovascular effects, including increased cardiac contractility and vasodilation.[2][3][4] These effects are in line with the known physiological roles of the apelin system.

The key characteristic of this compound is its pronounced G protein bias. It shows a strong preference for activating the Gαi pathway over the recruitment of β-arrestin and subsequent receptor internalization.[1] This bias is quantified to be approximately 400-fold for the Gαi pathway over the β-arrestin pathway. This signaling profile is thought to contribute to the sustained in vivo responses observed with this compound, as it does not appear to cause significant receptor desensitization.

Signaling Pathway of this compound at the Apelin Receptor

This compound This compound ApelinR Apelin Receptor (APJ) This compound->ApelinR Binds G_protein Gαi/o ApelinR->G_protein Preferentially Activates beta_arrestin β-arrestin ApelinR->beta_arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cardiovascular_Effects Beneficial Cardiovascular Effects (e.g., Inotropy, Vasodilation) cAMP->Cardiovascular_Effects Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization

Caption: this compound signaling at the apelin receptor.

Comparative In Vivo Performance

To contextualize the in vivo profile of this compound, it is essential to compare it with the endogenous ligand and other synthetic agonists.

CompoundTypeKey In Vivo EffectsG Protein BiasNotes
This compound Small Molecule↑ Cardiac contractility, ↓ Blood pressure~400-fold for Gαi over β-arrestinDoes not cause significant receptor desensitization in vivo.
[Pyr1]apelin-13 Endogenous Peptide↑ Cardiac contractility, ↓ Blood pressure (more potent than this compound at higher doses)Unbiased/Slightly G protein biasedRapidly cleared from circulation.
MM07 Peptide Analog↑ Cardiac output, beneficial in animal models of pulmonary arterial hypertension~350- to 1300-fold for G protein pathwayDesigned for increased stability compared to endogenous apelin.
WN561 Small MoleculeCardioprotective, inhibits cardiomyocyte hypertrophy in vivoBiased towards G protein pathwayReported to perform better than this compound in preventing myocardial hypertrophy in animal models.

Experimental Protocols for Assessing In Vivo Specificity

A rigorous assessment of in vivo specificity is crucial to de-risk a compound for further development. The following protocols are designed to investigate the on-target engagement and potential off-target effects of this compound.

Experimental Workflow for In Vivo Specificity Assessment

cluster_0 On-Target Validation cluster_1 Off-Target Assessment A Biodistribution Studies (Radiolabeled this compound) End Comprehensive Specificity Profile A->End B In Vivo Competitive Binding Assay B->End C Phenotypic Analysis in Apelin Receptor KO Mice C->End D Broad GPCR Panel Screening (In Vitro) D->End Start Start Start->A Start->B Start->C Start->D

Caption: Workflow for assessing this compound in vivo specificity.

Biodistribution Studies with Radiolabeled this compound

Objective: To determine the tissue distribution and accumulation of this compound, providing insights into its target engagement and potential for off-target accumulation.

Methodology:

  • Radiolabeling of this compound:

    • Synthesize a radiolabeled version of this compound, for example, with Carbon-14 (¹⁴C) or Tritium (³H), ensuring the radiolabel does not alter the compound's pharmacological properties.

    • Purify the radiolabeled this compound to a high radiochemical purity (>98%).

  • Animal Model:

    • Use wild-type mice (e.g., C57BL/6), with a typical group size of n=3-5 per time point.

  • Administration:

    • Administer a single intravenous (IV) or intraperitoneal (IP) dose of radiolabeled this compound. The dose should be based on previously established effective doses in pharmacodynamic studies.

  • Sample Collection:

    • At predetermined time points (e.g., 1, 4, 24, and 48 hours post-administration), euthanize the animals.

    • Collect blood and a comprehensive panel of tissues (e.g., heart, lung, liver, kidney, brain, spleen, muscle, adipose tissue, etc.).

  • Quantification:

    • Homogenize the collected tissues.

    • Measure the radioactivity in each tissue homogenate and blood sample using a liquid scintillation counter.

    • Calculate the concentration of this compound in each tissue, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Expected Outcome: High accumulation of radiolabeled this compound in tissues known to express the apelin receptor (e.g., heart, lung, kidney) would support on-target engagement. Low and non-specific distribution in other tissues would suggest a favorable specificity profile.

In Vivo Competitive Binding Assay

Objective: To demonstrate that this compound binds to the apelin receptor in vivo in a specific and competitive manner.

Methodology:

  • Radioligand:

    • Utilize a validated radiolabeled apelin receptor antagonist or agonist (e.g., [¹²⁵I]-Apelin-13).

  • Animal Model:

    • Use wild-type mice (n=4-6 per group).

  • Experimental Groups:

    • Group 1 (Control): Administer the radioligand alone.

    • Group 2 (this compound Competition): Pre-treat with a pharmacologically relevant dose of non-radiolabeled this compound, followed by the administration of the radioligand.

    • Group 3 (Excess Non-specific Blocker): Pre-treat with a large excess of a non-specific blocker to determine non-specific binding of the radioligand.

  • Procedure:

    • Administer the competing ligand (this compound or non-specific blocker) at a specified time before the radioligand to allow for tissue distribution.

    • After a defined period of radioligand circulation, euthanize the animals.

    • Dissect tissues with high apelin receptor expression (e.g., heart, lung).

  • Analysis:

    • Measure the radioactivity in the collected tissues.

    • Compare the radioligand uptake in the this compound-treated group to the control group.

Expected Outcome: A significant reduction in the accumulation of the radioligand in the this compound-treated group compared to the control group would indicate that this compound is competing for the same binding site on the apelin receptor in vivo.

Phenotypic Analysis in Apelin Receptor Knockout (KO) Mice

Objective: To confirm that the in vivo effects of this compound are mediated through the apelin receptor.

Methodology:

  • Animal Models:

    • Use both wild-type and apelin receptor KO mice on the same genetic background.

  • Pharmacodynamic Study:

    • Administer this compound to both wild-type and KO mice at a dose known to produce a significant physiological response in wild-type animals (e.g., changes in cardiac function or blood pressure).

    • Monitor the relevant physiological parameters using appropriate techniques (e.g., echocardiography, telemetry, or tail-cuff plethysmography).

Expected Outcome: The physiological effects of this compound observed in wild-type mice should be significantly attenuated or completely absent in the apelin receptor KO mice. This would provide strong evidence that the in vivo actions of this compound are specifically mediated by its intended target.

Logical Comparison of Specificity

cluster_0 Specificity Assessment This compound This compound OnTarget On-Target Potency (Apelin Receptor) This compound->OnTarget High OffTarget Off-Target Profile This compound->OffTarget Favorable (Predicted) SignalingBias G Protein vs. β-arrestin Signaling This compound->SignalingBias Highly Biased Alternatives Alternatives ([Pyr1]apelin-13, MM07, WN561) Alternatives->OnTarget Variable Alternatives->OffTarget Variable/Less Characterized Alternatives->SignalingBias Biased (MM07, WN561) Unbiased ([Pyr1]apelin-13)

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling CMF019

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals Content Type: Procedural, step-by-step guidance for immediate laboratory safety and chemical handling.

This document provides critical safety and logistical information for the handling of CMF019, a potent and selective small-molecule agonist for the apelin receptor. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Product Information and Storage

This compound is a solid powder intended for research use only and is not for human or veterinary use. It is typically shipped as a non-hazardous chemical under ambient temperatures. Proper storage is crucial to maintain the compound's stability and efficacy.

Storage Conditions Summary:

Storage TypeTemperatureDuration
Short-term0 - 4 °CDays to weeks
Long-term-20 °CMonths to years
Stock Solution (-80°C)-80 °CUp to 6 months
Stock Solution (-20°C)-20 °CUp to 1 month

Store in a dry, dark place.

Personal Protective Equipment (PPE)

Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, standard laboratory precautions for handling chemical compounds of unknown toxicity should be strictly followed.

Recommended PPE:

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Hand Protection Nitrile glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of the powdered compound.

Handling and Operational Plan

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of any unnecessary items and ensuring a clean, contained area, preferably within a chemical fume hood.

  • Weighing: When weighing the solid powder, use a microbalance within a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

  • Dissolving: this compound is soluble in DMSO. When preparing stock solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing.

  • Use in Experiments: When using this compound in experimental protocols, such as cell-based assays or in vivo studies, handle all solutions

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.